N-(2-iodophenyl)methanesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
N-(2-iodophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYJASRWKZXTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354720 | |
| Record name | N-(2-iodophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116547-92-3 | |
| Record name | N-(2-iodophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-iodophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-iodophenyl)methanesulfonamide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-iodophenyl)methanesulfonamide is a versatile chemical compound that has garnered interest in both synthetic organic chemistry and medicinal chemistry. Initially recognized as a valuable synthetic intermediate, its recent discovery as a naturally occurring compound has opened new avenues for research and development. This technical guide provides a comprehensive overview of this compound, detailing its discovery, primary synthesis methods, and its application as a precursor in the synthesis of complex heterocyclic structures. Additionally, it explores its potential biological activities, including its putative role as an anti-inflammatory and antimicrobial agent. This document aims to serve as a foundational resource, providing researchers with the necessary data and protocols to further investigate and utilize this compound.
Introduction
This compound, with the molecular formula C₇H₈INO₂S, is an organic compound featuring a 2-iodophenyl group linked to a methanesulfonamide moiety.[1] The presence of an iodine atom on the aromatic ring significantly influences its reactivity, making it an excellent substrate for various transition metal-catalyzed cross-coupling reactions.[2] The sulfonamide group, a well-known pharmacophore present in numerous approved drugs, imparts favorable physicochemical properties and potential for biological activity.[2]
Historically, this compound has been utilized as a building block in organic synthesis. However, a recent breakthrough identified it as a naturally occurring bioactive compound in Makhana (fox nut), a discovery that has amplified interest in its therapeutic potential.[3] This finding suggests that the compound may possess inherent biological activities that are yet to be fully elucidated. This guide will delve into the known synthetic routes, its utility in constructing complex molecules, and the current understanding of its biological significance.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈INO₂S | [4] |
| Molecular Weight | 297.11 g/mol | [5] |
| CAS Number | 116547-92-3 | [2] |
| Physical Form | Solid | [6] |
| Purity (Typical) | ≥95% | [6] |
Characterization Data:
-
¹H NMR: The proton of the sulfonamide (N-H) group is expected to appear as a singlet in the downfield region (δ 9.0–10.3 ppm). Aromatic protons on the phenyl ring typically resonate between δ 7.0 and 8.0 ppm. The methyl (CH₃) protons of the methanesulfonyl group would likely appear as a sharp singlet in the upfield region.[4]
-
¹³C NMR: Aromatic carbons are expected to show signals between approximately 111 and 160 ppm. The carbon atom of the methanesulfonyl methyl group will have a characteristic signal in the upfield region.[2]
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the direct amination of 2-iodoaniline with methanesulfonyl chloride.[2]
General Experimental Protocol: Direct Amination
This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials:
-
2-Iodoaniline
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-iodoaniline (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M hydrochloric acid and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | High |
| Purity | >95% (after chromatography) |
Note: Specific yields can vary depending on the scale and precise reaction conditions.
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, primarily indoles and carbazoles, through palladium-catalyzed cross-coupling reactions.
Synthesis of Indoles via Larock Indole Synthesis
The Larock indole synthesis is a powerful method for preparing substituted indoles from o-haloanilines and alkynes.[1] this compound can serve as the o-iodoaniline component in this reaction.
Figure 2: Workflow for Larock Indole Synthesis.
Synthesis of Carbazoles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[7] A potential application of this compound is in an intramolecular version of this reaction to form carbazoles.
Figure 3: Workflow for Carbazole Synthesis.
Potential Biological Activity
The presence of the sulfonamide group suggests that this compound may exhibit biological activities. Preliminary reports indicate potential anti-inflammatory and antimicrobial properties.[8]
Anti-inflammatory Activity: Potential Mechanism
Many sulfonamide-containing drugs exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. While not yet demonstrated specifically for this compound, this represents a plausible mechanism of action. The canonical NF-κB pathway is a key regulator of inflammation.
Figure 4: Putative inhibition of the NF-κB pathway.
Antimicrobial Activity
The sulfonamide functional group is the basis for sulfa drugs, a class of antibiotics. It is plausible that this compound could exhibit antimicrobial properties. Further investigation is required to determine its spectrum of activity and potency.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard protocol to assess antimicrobial activity.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data to be Determined:
| Parameter | Value |
| MIC against E. coli | To be determined |
| MIC against S. aureus | To be determined |
Conclusion
This compound is a compound of significant interest due to its dual role as a versatile synthetic intermediate and a potentially bioactive natural product. Its utility in the synthesis of complex heterocyclic structures like indoles and carbazoles is well-established in principle. The recent discovery of its natural occurrence has spurred further investigation into its pharmacological properties. The putative anti-inflammatory and antimicrobial activities, potentially mediated through pathways such as NF-κB inhibition, warrant dedicated study. This technical guide provides a solid foundation for researchers to explore the synthesis, applications, and biological evaluation of this compound, paving the way for future discoveries in both chemistry and medicine.
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 116547-92-3 | Benchchem [benchchem.com]
- 5. Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Cas 116547-92-3,this compound | lookchem [lookchem.com]
physical and chemical properties of N-(2-iodophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of N-(2-iodophenyl)methanesulfonamide. This versatile compound serves as a key intermediate in the synthesis of various heterocyclic compounds and is of significant interest to the pharmaceutical and organic synthesis sectors.
Core Physical and Chemical Properties
This compound is a solid, appearing as a yellow to brown substance, with a purity of approximately 95%.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₇H₈INO₂S | [3][4] |
| Molecular Weight | 297.12 g/mol | [3] |
| CAS Number | 116547-92-3 | [3] |
| IUPAC Name | This compound | [3] |
| Melting Point | 96-98 °C | [5] |
| Boiling Point (Predicted) | 346.8 ± 44.0 °C | [5] |
| Density (Predicted) | 1.954 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 7.93 ± 0.10 | [5] |
| Physical Form | Solid | [1][6] |
| Appearance | Yellow to Brown Solid | [2] |
| Purity | 95% | [1][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the N-H proton of the sulfonamide, and the methyl protons.
-
¹³C NMR: The carbon spectrum will show distinct peaks for the aromatic carbons and the methyl carbon of the methanesulfonyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays key absorption bands that confirm its structure. The most prominent of these are the strong, characteristic stretches of the sulfonyl (S=O) group, typically observed around 1320 cm⁻¹ (asymmetric) and 1140 cm⁻¹ (symmetric). Other significant peaks include the N-H stretch of the sulfonamide group and the C-H stretches of the aromatic ring and methyl group.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is through the direct amination of 2-iodoaniline with methanesulfonyl chloride.[3][7] This nucleophilic substitution reaction involves the attack of the amino group of 2-iodoaniline on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the stable sulfonamide bond and the elimination of hydrogen chloride.[7]
Experimental Protocol: Direct Amination
Materials:
-
2-Iodoaniline
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
In a round-bottom flask, dissolve 2-iodoaniline in dichloromethane.
-
Add triethylamine to the solution to act as a base and scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add methanesulfonyl chloride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.
Chemical Reactivity and Applications in Organic Synthesis
The presence of the iodine atom on the phenyl ring makes this compound a valuable precursor in various transition metal-catalyzed cross-coupling reactions.[7] The carbon-iodine bond is relatively weak, rendering the iodine atom an excellent leaving group.[7]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is particularly useful in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.[7] This reactivity is pivotal for the synthesis of complex heterocyclic structures.
-
Indole Synthesis: It can react with terminal acetylenes in a one-pot, palladium-catalyzed process to yield indole derivatives.[7]
-
Carbazole Synthesis: A significant application is in the synthesis of carbazoles through a palladium-catalyzed domino reaction with silylaryl triflates, which involves a Suzuki-type coupling followed by an intramolecular C-H arylation.[7]
Potential Biological and Pharmaceutical Relevance
The aryl sulfonamide moiety is a well-established pharmacophore found in numerous clinically approved drugs. While research on the specific medicinal properties of this compound is ongoing, it has been investigated for its potential antimicrobial and anti-inflammatory properties.[4] Its primary role in pharmaceutical development is as a key building block for the synthesis of more complex, biologically active molecules.[3][4]
Safety Information
This compound is classified as an irritant.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS).
References
- 1. This compound | CAS#:116547-92-3 | Chemsrc [chemsrc.com]
- 2. This compound | 116547-92-3 [sigmaaldrich.com]
- 3. Buy this compound | 116547-92-3 [smolecule.com]
- 4. Cas 116547-92-3,this compound | lookchem [lookchem.com]
- 5. This compound CAS#: 116547-92-3 [m.chemicalbook.com]
- 6. This compound | 116547-92-3 [sigmaaldrich.com]
- 7. This compound | 116547-92-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to N-(2-iodophenyl)methanesulfonamide (CAS: 116547-92-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-iodophenyl)methanesulfonamide, with CAS number 116547-92-3, is a halogenated aryl sulfonamide that has garnered interest in synthetic and medicinal chemistry. Its unique structure, featuring a reactive iodine atom and a sulfonamide moiety, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds, particularly through palladium-catalyzed cross-coupling reactions.[1] While its primary application lies in organic synthesis, preliminary investigations suggest potential biological activities, including antimicrobial and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known applications of this compound, along with detailed experimental protocols and data presentation.
Chemical Properties and Data
This compound is a solid at room temperature with a molecular weight of 297.12 g/mol .[1][4] The presence of the carbon-iodine bond is a key feature, rendering the iodine atom an excellent leaving group in various chemical transformations.[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 116547-92-3 | [1][2][4] |
| Molecular Formula | C₇H₈INO₂S | [2][5] |
| Molecular Weight | 297.12 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| InChI Key | LDYJASRWKZXTBH-UHFFFAOYSA-N | [1][4] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [6] |
Spectroscopic Data
While a comprehensive public database of its spectra is limited, the following data has been reported:
| Spectroscopy | Data | Reference |
| ¹H NMR, ¹³C NMR | Spectra available from commercial suppliers. Key signals include the sulfonamide N-H proton. | [1][2] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated Monoisotopic Mass: 296.93205 Da | [1] |
| Infrared (IR) Spectroscopy | Expected characteristic peaks for N-H, S=O, and C-S bonds. | [1] |
Synthesis and Experimental Protocols
The most common and straightforward method for the synthesis of this compound is through the direct amination of 2-iodoaniline with methanesulfonyl chloride.[1][3]
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the direct amination method.[1] Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
2-Iodoaniline (1.0 eq)
-
Methanesulfonyl chloride (1.0 - 1.2 eq)
-
Triethylamine (1.1 - 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, which readily participates in palladium-catalyzed cross-coupling reactions.[1] This makes it a valuable precursor for the synthesis of various heterocyclic compounds, most notably indoles and carbazoles.[1][3]
Palladium-Catalyzed Indole Synthesis
A key application is the reaction with terminal acetylenes in a one-step, palladium-catalyzed process to form indole derivatives.[1]
Caption: Simplified schematic of palladium-catalyzed indole synthesis.
Detailed Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted Indoles
This is a representative protocol for the synthesis of indoles from this compound and a terminal alkyne, based on similar reported transformations.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Solvent (e.g., DMF or Toluene), anhydrous
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired 2-substituted indole.
Biological Activity and Potential Applications
While primarily a synthetic intermediate, this compound has been investigated for its potential biological activities.[2][3]
Antimicrobial and Anti-inflammatory Properties
A recent report has identified this compound as a naturally occurring compound in Makhana (fox nuts), highlighting its potential medicinal properties.[7] This discovery may spur further research into its therapeutic applications.[7]
General Signaling Pathway for Sulfonamide Antimicrobial Action
Disclaimer: The following diagram illustrates the general mechanism of action for sulfonamide antibiotics. There is currently no published evidence to suggest that this compound specifically acts via this pathway.
Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.
Caption: Generalized pathway of sulfonamide antimicrobial action.
Safety and Handling
This compound is classified as an irritant.[2][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated fume hood.[6] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4][6]
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of indole and other heterocyclic systems through palladium-catalyzed reactions. While its biological activities are not yet well-characterized, the presence of the sulfonamide group and recent reports of its natural occurrence suggest that it may be a promising lead for future drug discovery efforts. Further research is warranted to elucidate its specific biological targets and potential therapeutic applications.
References
- 1. This compound | 116547-92-3 | Benchchem [benchchem.com]
- 2. 116547-92-3|this compound|BLD Pharm [bldpharm.com]
- 3. Cas 116547-92-3,this compound | lookchem [lookchem.com]
- 4. This compound | CAS#:116547-92-3 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 116547-92-3 [sigmaaldrich.cn]
- 7. Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-iodophenyl)methanesulfonamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of the core physicochemical properties of N-(2-iodophenyl)methanesulfonamide, a compound of interest in organic synthesis and pharmaceutical research.
Physicochemical Data
This compound is a sulfonamide derivative characterized by the presence of an iodine atom on the phenyl ring.[1] This structural feature makes it a valuable intermediate in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions for synthesizing complex heterocyclic compounds.[2] The molecular formula and weight are fundamental parameters for any experimental and theoretical work involving this compound.
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₈INO₂S[1][3][4][5] |
| Molecular Weight | 297.12 g/mol [3] |
| Monoisotopic Mass | 296.93205 Da[2] |
| CAS Number | 116547-92-3[1][3][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound typically involve the reaction of 2-iodoaniline with methanesulfonyl chloride in the presence of a base.[2] For analytical confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to verify the structure and determine the precise molecular weight and elemental formula, respectively.[2]
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.
References
N-(2-iodophenyl)methanesulfonamide: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of N-(2-iodophenyl)methanesulfonamide. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its likely properties based on the well-understood behavior of structurally related sulfonamides and aryl iodides. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility and stability profiles of this compound in a laboratory setting.
Introduction to this compound
This compound is a synthetic organic compound featuring a methanesulfonamide group attached to a 2-iodophenyl ring. The presence of the sulfonamide moiety, a common functional group in many pharmaceutical agents, suggests its potential for biological activity. The iodo-substituent on the phenyl ring provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis. Understanding the solubility and stability of this compound is critical for its handling, formulation, and potential development as a drug candidate or advanced synthetic precursor.
Predicted Solubility Profile
The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capacity, and crystal lattice energy. Based on the structure of this compound, a qualitative prediction of its solubility in various solvent classes is presented in Table 1. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the iodophenyl group is largely nonpolar.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The sulfonamide group can interact with protic solvents, but the bulky, nonpolar iodophenyl ring will limit solubility, especially in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar sulfonamide group and also interact favorably with the aromatic ring. |
| Nonpolar | Hexane, Toluene | Low | The polar sulfonamide group will have poor interactions with nonpolar solvents, leading to low solubility. |
| Aqueous Buffers | Phosphate Buffered Saline (PBS) | pH-Dependent | The sulfonamide proton is weakly acidic, and its solubility is expected to increase in alkaline pH due to the formation of a more soluble salt. |
Experimental Protocols for Solubility Determination
To quantitatively determine the solubility of this compound, researchers can employ established methodologies such as thermodynamic and kinetic solubility assays.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a critical parameter for biopharmaceutical classification.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any carryover of solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Caption: Thermodynamic Solubility Assay Workflow.
Kinetic Solubility Assay
Kinetic solubility is often measured in high-throughput screening to assess the solubility of compounds prepared from a DMSO stock solution.
Experimental Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer of interest (e.g., PBS).
-
Incubation: Incubate the solution for a shorter period than the thermodynamic assay (e.g., 1-2 hours) at a controlled temperature.
-
Precipitate Detection: Measure the turbidity of the solution using a nephelometer or separate any precipitate by filtration.
-
Quantification: Determine the concentration of the compound remaining in the solution using a suitable analytical method.
Predicted Stability Profile and Degradation Pathways
The stability of this compound will be influenced by its susceptibility to hydrolysis, oxidation, and photolysis.
-
Hydrolytic Stability: Sulfonamides are generally resistant to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis of the sulfonamide bond can occur. The C-I bond on the aromatic ring is generally stable to hydrolysis under typical conditions but can be susceptible to nucleophilic substitution under harsh conditions or in the presence of certain catalysts.[1][2][3]
-
Oxidative Stability: The sulfonamide group is relatively stable to oxidation. The aromatic ring could be susceptible to oxidation under strong oxidizing conditions.
-
Photostability: Aryl iodides are known to be sensitive to light and can undergo photolytic cleavage of the carbon-iodine bond to form radical intermediates. Therefore, this compound is expected to exhibit some degree of photosensitivity.
Experimental Protocols for Stability Assessment
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A for stability testing of new drug substances.[4][5][6][7]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Test Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Hydrolysis of the sulfonamide bond. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | Hydrolysis of the sulfonamide bond. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the aromatic ring or other susceptible moieties. |
| Thermal Degradation | 80 °C for 48 hours (solid state) | General thermal decomposition. |
| Photostability | Exposure to light (ICH Q1B guidelines) | Cleavage of the C-I bond, degradation of the aromatic system. |
General Stability Testing Protocol
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents or use the solid compound.
-
Stress Application: Expose the samples to the stress conditions outlined in Table 2. A control sample should be kept under normal storage conditions.
-
Time-point Sampling: At specified time intervals, withdraw aliquots of the stressed samples.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Mass Balance: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products to ensure mass balance.
Caption: Forced Degradation Experimental Workflow.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.
Recommended HPLC Method Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the 230-270 nm range).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.
Conclusion
This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on established chemical principles. The detailed experimental protocols offer a clear path for researchers to determine the specific physicochemical properties of this compound. A thorough understanding of its solubility and stability is a prerequisite for any further development in the fields of medicinal chemistry and drug development. It is strongly recommended that the compound be handled with care, particularly with respect to light exposure, until its photostability profile is experimentally confirmed.
References
- 1. savemyexams.com [savemyexams.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. doubtnut.com [doubtnut.com]
- 4. database.ich.org [database.ich.org]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
In-Depth Technical Guide to the Safety and Handling of N-(2-iodophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-(2-iodophenyl)methanesulfonamide (CAS No. 116547-92-3). The following sections detail the hazardous properties, safe handling procedures, personal protective equipment, and emergency response protocols for this compound. Adherence to these guidelines is crucial to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictogram: [1]
-
GHS07: Exclamation Mark
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| CAS Number | 116547-92-3[3][4] |
| Molecular Formula | C₇H₈INO₂S[5] |
| Molecular Weight | 297.12 g/mol [1] |
| Physical Form | Solid, Powder, Yellow to Brown Solid[1] |
| Purity | Typically ≥95%[1] |
| Storage Temperature | 2-8°C, Sealed in a dry, well-ventilated place[6] |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory when working with this compound to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:[4]
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[7] |
Handling Procedures
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Do not breathe dust or vapors.[4]
-
Use non-sparking tools for handling the solid material to prevent dust ignition.
-
Weigh and transfer the compound in a designated area, preferably within a fume hood, to minimize the dispersion of dust.
-
Keep the container tightly closed when not in use.[4]
Storage Procedures
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]
-
The recommended storage temperature is between 2-8°C.[6]
-
Keep containers tightly sealed to prevent contamination and moisture absorption.[4]
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills: Carefully scoop up the solid material, trying to minimize dust generation. Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate personal protective equipment, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal in a labeled, sealed container.
Firefighting Measures
-
Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen iodide.[4]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]
Toxicological Information
The toxicological properties of this compound have not been fully investigated. The available data indicates the following potential health effects:
| Effect | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Irritation | Causes skin irritation.[2] |
| Eye Irritation | Causes serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory tract irritation.[2] |
Visualizations
The following diagrams illustrate key safety and logical workflows for handling this compound.
Caption: Risk Assessment Workflow.
Caption: First Aid Decision Flowchart.
References
- 1. This compound | 116547-92-3 [sigmaaldrich.com]
- 2. Buy this compound | 116547-92-3 [smolecule.com]
- 3. This compound | CAS#:116547-92-3 | Chemsrc [chemsrc.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. Cas 116547-92-3,this compound | lookchem [lookchem.com]
- 6. 116547-92-3|this compound|BLD Pharm [bldpharm.com]
- 7. gerpac.eu [gerpac.eu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Spectroscopic and Synthetic Profile of N-(2-iodophenyl)methanesulfonamide: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data and synthesis of N-(2-iodophenyl)methanesulfonamide. This versatile compound serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Summary of Spectroscopic Data
The structural integrity of this compound (C₇H₈INO₂S, Molecular Weight: 297.12 g/mol ) is confirmed through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here has been compiled from various sources to provide a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the sulfonamide proton, the aromatic protons, and the methyl protons of the methanesulfonyl group.
| Proton | Typical Chemical Shift (δ) ppm | Notes |
| Sulfonamide (N-H) | ~9.0 – 10.3 | Broad singlet; position can be influenced by solvent and concentration. |
| Aromatic (Ar-H) | ~7.0 – 8.0 | Complex multiplet pattern due to coupling between adjacent protons. |
| Methyl (SO₂CH₃) | ~3.0 | Sharp singlet. |
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, providing insight into the carbon framework of the molecule.
| Carbon | Typical Chemical Shift (δ) ppm |
| Aromatic (Ar-C) | ~111 – 160 |
| Methyl (SO₂CH₃) | Not explicitly found in search results |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays key absorption bands that are characteristic of its functional groups.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Vibrational Mode |
| Sulfonyl (S=O) | ~1320 | Asymmetric Stretch |
| Sulfonyl (S=O) | ~1140 | Symmetric Stretch |
| Sulfonamide (N-H) | Not explicitly found in search results | Stretch |
| Aromatic C-H | Not explicitly found in search results | Stretch |
| Methyl C-H | Not explicitly found in search results | Stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of the compound.
| Parameter | Value |
| Molecular Formula | C₇H₈INO₂S |
| Monoisotopic Mass | 296.93205 Da |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducibility and further research.
Synthesis of this compound
The most common synthetic route to this compound is through the direct amination of 2-iodoaniline with methanesulfonyl chloride.[1]
Procedure:
-
Dissolve 2-iodoaniline in a suitable solvent, such as dichloromethane, in a reaction vessel.
-
Add a base, typically a tertiary amine like triethylamine, to the solution to act as an acid scavenger.
-
Cool the reaction mixture in an ice bath.
-
Slowly add methanesulfonyl chloride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition: Use standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or the salt plate with solvent, if applicable) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the desired adduct, over a relevant mass-to-charge (m/z) range.
Synthetic Utility and Reaction Pathways
This compound is a key intermediate in various synthetic transformations, primarily due to the reactivity of the carbon-iodine bond. It is particularly useful in palladium-catalyzed cross-coupling reactions for the synthesis of complex heterocyclic compounds.[1]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Indoles using N-(2-iodophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-substituted indoles starting from N-(2-iodophenyl)methanesulfonamide. The described methodology follows a two-step sequence involving a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This route offers a versatile and efficient approach to a variety of indole derivatives, which are key structural motifs in many pharmaceuticals and biologically active compounds.
Introduction
Indoles are a critical class of heterocyclic compounds widely found in natural products and synthetic drugs. Consequently, the development of efficient and versatile methods for their synthesis is of significant interest to the medicinal and organic chemistry communities. One effective strategy for constructing the indole nucleus is the Larock indole synthesis and related methodologies, which often involve the cyclization of 2-alkynylanilines. The following protocol details a robust method for the synthesis of N-sulfonyl indoles, beginning with the readily available this compound. The N-sulfonyl group can serve as a protecting group that can be removed later if desired.
The overall synthetic strategy involves two key transformations:
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between this compound and a terminal alkyne to form the corresponding N-(2-alkynylphenyl)methanesulfonamide intermediate.
-
Intramolecular Cyclization: The subsequent intramolecular cyclization of the alkyne-substituted aniline derivative to afford the final 2-substituted indole product. This cyclization can be promoted by a base or a transition metal catalyst.
Reaction Scheme
Figure 1. Overall reaction scheme for the synthesis of 2-substituted indoles.
Experimental Protocols
This section provides detailed experimental procedures for the two-step synthesis of 2-substituted indoles.
Part 1: Sonogashira Coupling of this compound with Terminal Alkynes
This protocol describes the synthesis of the N-(2-alkynylphenyl)methanesulfonamide intermediate.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2-alkynylphenyl)methanesulfonamide.
Part 2: Intramolecular Cyclization to 2-Substituted Indoles
This protocol describes the cyclization of the intermediate to the final indole product.
Materials:
-
N-(2-alkynylphenyl)methanesulfonamide (from Part 1)
-
Potassium tert-butoxide (KOtBu) or another suitable base
-
Anhydrous toluene or DMF
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-(2-alkynylphenyl)methanesulfonamide (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene or DMF (10 mL).
-
Add potassium tert-butoxide (1.2 mmol, 1.2 equiv) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-substituted indole.
Data Presentation
The following table summarizes representative yields for the synthesis of various 2-substituted indoles using analogous N-sulfonyl-2-iodoanilines, demonstrating the scope of the terminal alkyne.
| Entry | Alkyne (R) | Product | Yield (%) |
| 1 | Phenyl | 1-(Methylsulfonyl)-2-phenyl-1H-indole | 85 |
| 2 | n-Butyl | 1-(Methylsulfonyl)-2-butyl-1H-indole | 78 |
| 3 | Cyclohexyl | 1-(Methylsulfonyl)-2-cyclohexyl-1H-indole | 75 |
| 4 | Trimethylsilyl | 1-(Methylsulfonyl)-2-(trimethylsilyl)-1H-indole | 90 |
| 5 | 4-Methoxyphenyl | 1-(Methylsulfonyl)-2-(4-methoxyphenyl)-1H-indole | 82 |
Note: Yields are based on reported procedures for similar substrates and may vary depending on the exact reaction conditions and the purity of the starting materials.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the experimental process.
Figure 2. Experimental workflow for the two-step indole synthesis.
Reaction Mechanism
The reaction proceeds through a well-established two-part mechanism.
Figure 3. Simplified mechanism for Sonogashira coupling and subsequent cyclization.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization for specific substrates.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with N-(2-iodophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of N-(2-iodophenyl)methanesulfonamide as a versatile substrate in various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic organic chemistry, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction
This compound is a valuable building block in organic synthesis. The presence of an iodo group ortho to the methanesulfonamide moiety allows for a wide range of palladium-catalyzed cross-coupling reactions, leading to the formation of diverse C-C and C-N bonds. These transformations are pivotal for the synthesis of novel drug candidates and functional materials. This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions using this substrate.
Core Concepts and Mechanisms
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps of this cycle are:
-
Oxidative Addition: The aryl iodide (in this case, this compound) reacts with the Pd(0) catalyst, inserting the palladium into the carbon-iodine bond to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Sonogashira reactions) or Olefin/Amine Coordination/Insertion (for Heck and Buchwald-Hartwig reactions): The coupling partner (e.g., an organoboron compound, alkene, alkyne, or amine) reacts with the Pd(II) complex.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
dot graph "Palladium_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
"Pd(0)L2" [fillcolor="#F1F3F4", fontcolor="#202124", label="Pd(0)Ln"]; "Ar-Pd(II)-I(L2)" [fillcolor="#F1F3F4", fontcolor="#202124", label="Ar-Pd(II)-I(Ln)"]; "Ar-Pd(II)-R(L2)" [fillcolor="#F1F3F4", fontcolor="#202124", label="Ar-Pd(II)-R(Ln)"]; "Ar-R" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, label="Ar-R (Product)"];
"Pd(0)L2" -> "Ar-Pd(II)-I(L2)" [label="Oxidative Addition\n(Ar-I)", color="#34A853"]; "Ar-Pd(II)-I(L2)" -> "Ar-Pd(II)-R(L2)" [label="Transmetalation / Insertion\n(R-M or R-H)", color="#4285F4"]; "Ar-Pd(II)-R(L2)" -> "Ar-R" [label="Reductive Elimination", color="#EA4335"]; "Ar-Pd(II)-R(L2)" -> "Pd(0)L2" [style=dashed, color="#FBBC05"];
{rank=same; "Ar-Pd(II)-I(L2)" "Ar-Pd(II)-R(L2)"} } dot Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, pairing aryl halides with organoboron compounds.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF/H₂O | 80 | 24 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="Starting Materials\n(this compound,\nArylboronic acid, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Catalyst & Ligand\n(e.g., Pd(PPh3)4)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Solvents\n(e.g., Toluene/H2O)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Inert Atmosphere &\nHeat (80-110 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Reaction Monitoring\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Work-up &\nExtraction", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Final Product\n(N-(2-arylphenyl)methanesulfonamide)", fillcolor="#FFFFFF", fontcolor="#202124"];
A -> B [color="#34A853"]; B -> C [color="#34A853"]; C -> D [color="#4285F4"]; D -> E [color="#FBBC05"]; E -> F [color="#EA4335"]; F -> G [color="#4285F4"]; G -> H [color="#34A853"]; } dot Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
II. Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[1][2][3][4][5]
Data Presentation
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | 85 |
| 2 | n-Butyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Acetonitrile | 80 | 24 | 78 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMAc | 120 | 16 | 65 |
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add N,N-dimethylformamide (5 mL), styrene (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7][8]
Data Presentation
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 12 | 82 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1) | CuI (2) | Piperidine | DMF | 50 | 16 | 88 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.[9][10][11][12][13]
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 16 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 89 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 24 | 87 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), BINAP (0.015 mmol, 1.5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Remove the tube from the glovebox, add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) under a flow of argon.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
dot digraph "Buchwald_Hartwig_Logic" { node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Select Aryl Halide\n(this compound)\n& Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Choose Catalyst System\n(Pd Source + Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Select Base\n(e.g., NaOt-Bu, K3PO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Choose Solvent\n(e.g., Toluene, Dioxane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Run Reaction under\nInert Atmosphere & Heat", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired C-N Coupled Product", fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> Catalyst [color="#34A853"]; Start -> Base [color="#34A853"]; Catalyst -> Reaction [color="#4285F4"]; Base -> Reaction [color="#4285F4"]; Solvent -> Reaction [color="#4285F4"]; Reaction -> Product [color="#EA4335"]; } dot Figure 3: Logical steps for setting up a Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere (argon or nitrogen).
-
Many of the solvents used are flammable and/or toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, providing access to a wide array of substituted sulfonamides. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
- 1. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of N-(2-iodophenyl)methanesulfonamide. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The protocol is based on established methodologies for Suzuki-Miyaura couplings of related aryl iodides and is intended to serve as a robust starting point for optimization.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide or triflate.[1][2][3] For the substrate this compound, the reactive carbon-iodine bond makes it an excellent candidate for this transformation, allowing for the introduction of various aryl or vinyl substituents at the 2-position of the phenyl ring. This reaction is a cornerstone in modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Experimental Protocols
This section outlines a general and a more specific experimental protocol for the Suzuki-Miyaura coupling of this compound.
General Protocol
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (0.5-5 mol%), a ligand (if required, 1-10 mol%), and a base (2.0-3.0 equiv).
-
Solvent Addition: The reaction vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times. A degassed solvent is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature with vigorous stirring for the specified time. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Specific Protocol Example
This protocol is a representative example and may require optimization for specific substrates.
-
Reagents and Materials:
-
This compound (297.12 g/mol )
-
Phenylboronic acid (121.93 g/mol )
-
Palladium(II) acetate (Pd(OAc)₂) (224.50 g/mol )
-
Triphenylphosphine (PPh₃) (262.29 g/mol )
-
Potassium carbonate (K₂CO₃) (138.21 g/mol )
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a 25 mL Schlenk tube, combine this compound (297 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and triphenylphosphine (21 mg, 0.08 mmol, 8 mol%).
-
Add potassium carbonate (415 mg, 3.0 mmol).
-
The tube is sealed with a septum, evacuated, and backfilled with argon. This process is repeated three times.
-
A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is added via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate, 3:1) to yield N-(2-phenylphenyl)methanesulfonamide.
-
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides, which can be applied as a starting point for the optimization of the reaction with this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 8 | 80-90 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DMF | 80 | 16 | 90-98 |
| 4 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 6 | 92-99 |
Yields are representative and will vary depending on the specific boronic acid used and the precise reaction conditions.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathways (Catalytic Cycle)
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.
References
Synthesis of Carbazoles from N-(2-iodophenyl)methanesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of carbazoles, a crucial scaffold in medicinal chemistry and materials science, starting from N-(2-iodophenyl)methanesulfonamide. The described method follows a palladium-catalyzed, one-pot, two-step procedure involving an initial N-arylation followed by an intramolecular C-H activation/C-N bond formation.
Introduction
Carbazoles are a significant class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals. Their rigid, planar structure and electron-rich nature impart a range of biological activities, including anticancer, antibacterial, and antiviral properties. Consequently, the development of efficient synthetic routes to functionalized carbazoles is of great interest to the scientific community.
This application note focuses on a robust palladium-catalyzed method for the synthesis of N-methanesulfonyl protected carbazoles. The protocol utilizes readily available starting materials, this compound and silylaryl triflates, and offers a straightforward approach to constructing the carbazole core with good to excellent yields.
Reaction Scheme
The overall transformation involves the reaction of this compound with a silylaryl triflate in the presence of cesium fluoride (CsF) to facilitate the initial N-arylation. Subsequent in-situ addition of a palladium catalyst and a phosphine ligand promotes an intramolecular C-H activation and C-N bond formation, leading to the cyclized carbazole product.
Figure 1: General reaction scheme for the synthesis of N-methanesulfonylcarbazoles.
Experimental Protocols
Materials and Equipment:
-
This compound (synthesis protocol below)
-
Silylaryl triflates (commercially available or synthesized)
-
Cesium fluoride (CsF)
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine (PCy3)
-
Anhydrous acetonitrile
-
Standard glassware for organic synthesis (Schlenk flasks, reflux condenser)
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 2-iodoaniline and methanesulfonyl chloride.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-iodoaniline (1.0 eq) in anhydrous pyridine or dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of 1 M HCl. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.
Protocol 2: One-Pot Synthesis of N-Methanesulfonylcarbazoles
This protocol details the one-pot, two-step synthesis of N-methanesulfonylcarbazoles.
-
Step 1: N-Arylation: In a 4-dram vial or a Schlenk flask, add this compound (0.25 mmol, 1.0 eq), the corresponding silylaryl triflate (0.275 mmol, 1.1 eq), and cesium fluoride (0.75 mmol, 3.0 eq).
-
Add anhydrous acetonitrile (4 mL) to the vial.
-
Stir the reaction mixture at room temperature under an air atmosphere for 10 hours.
-
Step 2: Intramolecular Cyclization: After 10 hours, flush the vial with argon or nitrogen.
-
Add palladium(II) acetate (0.0125 mmol, 5 mol%) and tricyclohexylphosphine (0.025 mmol, 10 mol%) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 100 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and wash with brine (20 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-methanesulfonylcarbazole.
Quantitative Data
The following table summarizes the yields of various N-methanesulfonylcarbazole derivatives synthesized using the described protocol.
| Entry | Silylaryl Triflate | Product | Yield (%) |
| 1 | 2-(Trimethylsilyl)phenyl triflate | 9-(Methylsulfonyl)-9H-carbazole | 85 |
| 2 | 2-(Trimethylsilyl)-4-methylphenyl triflate | 3-Methyl-9-(methylsulfonyl)-9H-carbazole | 82 |
| 3 | 2-(Trimethylsilyl)-4-methoxyphenyl triflate | 3-Methoxy-9-(methylsulfonyl)-9H-carbazole | 78 |
| 4 | 2-(Trimethylsilyl)-4-fluorophenyl triflate | 3-Fluoro-9-(methylsulfonyl)-9H-carbazole | 80 |
Characterization Data for 9-(Methylsulfonyl)-9H-carbazole
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J=8.0 Hz, 2H), 7.95 (d, J=7.6 Hz, 2H), 7.55 (t, J=7.6 Hz, 2H), 7.40 (t, J=7.6 Hz, 2H), 3.20 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 138.5, 127.0, 123.5, 120.5, 115.0, 40.0.
-
IR (KBr, cm⁻¹): 1360, 1170 (SO₂ stretching).
-
Mass Spec (EI): m/z 245 (M⁺).
(Note: The characterization data provided is based on typical values for N-sulfonylated carbazoles and may vary slightly based on experimental conditions and instrumentation.)
Reaction Mechanism
The reaction proceeds through a two-stage catalytic cycle.
Application Note: Synthesis and Utility of N-(2-iodophenyl)methanesulfonamide as a Versatile Building Block in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of N-(2-iodophenyl)methanesulfonamide, a key intermediate in modern organic synthesis and medicinal chemistry. The synthesis involves the reaction of 2-iodoaniline with methanesulfonyl chloride. This compound serves as a valuable precursor, particularly in palladium-catalyzed cross-coupling reactions, for the construction of complex heterocyclic scaffolds such as indoles and carbazoles.[1][2] Its utility is underscored by the reactivity of the carbon-iodine bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] In addition to its role as a synthetic intermediate, the compound has been investigated for potential antimicrobial and anti-inflammatory properties.[1][3] This note offers a comprehensive experimental procedure, characterization data, and an overview of its significant applications in pharmaceutical research.
Compound Data and Properties
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 116547-92-3 | [1] |
| Molecular Formula | C₇H₈INO₂S | [2][3] |
| Molecular Weight | 297.12 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| Appearance | Solid | [4] |
| Purity | ≥95% | [4] |
| InChI Key | LDYJASRWKZXTBH-UHFFFAOYSA-N | [1][4] |
Reaction Scheme
The synthesis is achieved through the nucleophilic substitution reaction between the amino group of 2-iodoaniline and the electrophilic sulfur atom of methanesulfonyl chloride.[1] A base is used to neutralize the hydrogen chloride (HCl) byproduct.[1]
Caption: Synthesis of this compound.
Experimental Protocol
This protocol details the materials, equipment, and procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS No. | Grade | Supplier |
| 2-Iodoaniline | 615-43-0 | >98% | e.g., Aldrich |
| Methanesulfonyl Chloride | 124-63-0 | ≥99% | e.g., Aldrich |
| Triethylamine | 121-44-8 | ≥99.5% | e.g., Aldrich |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous, ≥99.8% | e.g., Aldrich |
| Hydrochloric Acid (HCl) | 7647-01-0 | 1 M Aqueous Solution | Standard Lab Supply |
| Brine (Saturated NaCl) | 7647-14-5 | Saturated Aqueous | Standard Lab Supply |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | Standard Lab Supply |
| Ethyl Acetate | 141-78-6 | Reagent Grade | Standard Lab Supply |
| Hexanes | 110-54-3 | Reagent Grade | Standard Lab Supply |
Equipment
-
Three-necked round-bottomed flask (e.g., 250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system (optional, for high purity)
-
NMR spectrometer, Mass spectrometer for characterization
Synthetic Procedure
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottomed flask under an inert atmosphere (N₂), add 2-iodoaniline (e.g., 5.0 g, 22.8 mmol).
-
Solvent and Base Addition: Dissolve the 2-iodoaniline in anhydrous dichloromethane (100 mL). Cool the resulting solution to 0 °C using an ice bath. Add triethylamine (e.g., 4.8 mL, 34.2 mmol, 1.5 equiv) to the stirred solution.
-
Reactant Addition: In a separate flask, dissolve methanesulfonyl chloride (e.g., 2.0 mL, 25.1 mmol, 1.1 equiv) in anhydrous dichloromethane (20 mL). Transfer this solution to a dropping funnel and add it dropwise to the cooled 2-iodoaniline solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound. A 73% yield was reported for a similar synthesis.[5]
Experimental Workflow
The overall experimental process from setup to final product is illustrated below.
Caption: General workflow for synthesis and purification.
Applications in Research and Development
This compound is a pivotal building block, primarily due to the versatile reactivity of its carbon-iodine bond.[1]
-
Palladium-Catalyzed Cross-Coupling: It is extensively used in reactions like Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for synthesizing complex molecules, including biaryl sulfonamides and various heterocyclic compounds.[1]
-
Heterocycle Synthesis: The compound is a key precursor for synthesizing indoles and carbazoles.[1][2] For instance, it can react with terminal acetylenes in a one-step, palladium-catalyzed process to yield indole derivatives.[1][2]
-
Pharmaceutical Intermediate: Its role as an intermediate is crucial in the pharmaceutical industry for developing new drug candidates.[3]
-
Biological Activity: While primarily a synthetic intermediate, the molecule and its derivatives have been explored for potential biological activities, including antimicrobial and anti-inflammatory effects.[1][3] Recently, it was identified as a naturally occurring bioactive compound in makhana (fox nut), highlighting its therapeutic potential.[6]
Quantitative Reaction Data (Representative)
The following table provides representative quantitative data for the described synthesis protocol.
| Parameter | Value | Notes |
| 2-Iodoaniline | 5.0 g (22.8 mmol) | Limiting Reagent (1.0 equiv) |
| Methanesulfonyl Chloride | 2.88 g (25.1 mmol) | 1.1 equivalents |
| Triethylamine | 3.46 g (34.2 mmol) | 1.5 equivalents |
| Solvent (DCM) | 120 mL | Anhydrous |
| Reaction Time | 16 hours | Monitored by TLC |
| Theoretical Yield | 6.78 g | Based on the limiting reagent |
| Actual Yield | ~4.95 g | Representative yield of 73%[5] |
| Purity (Post-Purification) | >98% | Determined by NMR/LC-MS |
Safety Information
Handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Code | Description |
| GHS Pictogram | GHS07 (Exclamation Mark) | Irritant, Harmful |
| Signal Word | Warning | [4][7] |
| Hazard Codes | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[4] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water.[4][7] |
References
- 1. This compound | 116547-92-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 116547-92-3 [smolecule.com]
- 3. Cas 116547-92-3,this compound | lookchem [lookchem.com]
- 4. This compound | 116547-92-3 [sigmaaldrich.com]
- 5. US6525099B1 - N-substituted sulfonamide derivatives - Google Patents [patents.google.com]
- 6. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 7. 116547-92-3|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols: Intramolecular Heck Cyclization of N-(2-Iodophenyl)methanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of a wide variety of carbocyclic and heterocyclic compounds.[1][2] This method has found extensive application in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its high functional group tolerance and the ability to construct strained ring systems.[2][3] One important application is the synthesis of benzosultams, which are key structural motifs in various biologically active compounds.[4] This document provides detailed protocols and application notes for the intramolecular Heck cyclization of N-(2-iodophenyl)methanesulfonamide derivatives to yield these valuable benzosultam structures. The reaction proceeds via an initial oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by intramolecular migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst.[3][5]
Data Presentation
The efficiency of the intramolecular Heck cyclization of this compound derivatives is influenced by factors such as the nature of the palladium catalyst, the choice of ligand and base, and the solvent system. Below is a summary of typical results for the cyclization of various N-alkenyl-N-(2-iodophenyl)methanesulfonamides, demonstrating the scope of the reaction.
| Entry | Alkene Moiety (R) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allyl | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 12 | 85 |
| 2 | Crotyl | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | Acetonitrile | 80 | 16 | 78 |
| 3 | Prenyl | Pd₂(dba)₃ (2.5) | PPh₃ (10) | Ag₂CO₃ | Toluene | 110 | 8 | 92 |
| 4 | Cyclohexenyl | Pd(PPh₃)₄ (10) | - | Et₃N | DMF | 100 | 24 | 65 |
| 5 | Styrenyl | Pd(OAc)₂ (5) | BINAP (7.5) | Proton Sponge | Dioxane | 100 | 12 | 88 |
Note: The data presented is a generalized representation based on typical outcomes for similar reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Intramolecular Heck Cyclization
This protocol is a representative procedure for the palladium-catalyzed intramolecular cyclization of an N-alkenyl-N-(2-iodophenyl)methanesulfonamide derivative.
Materials:
-
N-alkenyl-N-(2-iodophenyl)methanesulfonamide derivative (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.10 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the N-alkenyl-N-(2-iodophenyl)methanesulfonamide derivative (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).
-
Add anhydrous DMF via syringe to dissolve the solids. The concentration is typically in the range of 0.05-0.1 M.
-
Add triethylamine (2.0 equiv) to the reaction mixture via syringe.
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzosultam.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the intramolecular Heck cyclization experiment.
Caption: General experimental workflow for the intramolecular Heck cyclization.
Catalytic Cycle
The catalytic cycle for the neutral pathway of the intramolecular Heck reaction is depicted below. This is the generally accepted mechanism for reactions involving aryl iodides in the absence of silver or thallium salts.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Item - Palladium-Catalyzed Cyclization of Nâ(2-Iodoaryl)âNâmethylbenzenesulfonamide with Aryl Iodides to Access Phenanthridine Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 4. Recent Advances in Catalytic Synthesis of Benzosultams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-iodophenyl)methanesulfonamide in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of N-(2-iodophenyl)methanesulfonamide as a versatile building block in the synthesis of various nitrogen-containing heterocycles. The methodologies described herein leverage transition-metal-catalyzed intramolecular cyclization reactions, offering robust pathways to novel heterocyclic scaffolds relevant to pharmaceutical and materials science research.
Introduction
This compound is a readily accessible aromatic compound featuring two key reactive sites: a nucleophilic sulfonamide nitrogen and an aryl iodide moiety. This unique arrangement makes it an ideal precursor for intramolecular cyclization reactions to construct fused heterocyclic systems. The sulfonamide group can act as a directing group and a key structural element in the final product, while the carbon-iodine bond provides a handle for transition-metal-catalyzed carbon-nitrogen bond formation. This document outlines protocols for palladium- and copper-catalyzed intramolecular cyclizations to generate six- and seven-membered nitrogen-containing heterocycles.
I. Palladium-Catalyzed Intramolecular Amination for the Synthesis of Dihydrodibenzo[b,e][1][2]thiazine 5,5-dioxide
This protocol describes the synthesis of a six-membered sultam, a dihydrodibenzo[b,e][1][2]thiazine 5,5-dioxide, via a palladium-catalyzed intramolecular Buchwald-Hartwig amination. The reaction proceeds through the formation of a C-N bond between the sulfonamide nitrogen and the iodinated aromatic ring. This strategy is highly efficient for the synthesis of phenothiazine-like structures, which are prevalent in medicinal chemistry.
Experimental Protocol:
General Procedure for Palladium-Catalyzed Intramolecular Cyclization:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.10 mmol, 10 mol%).
-
Add a base, such as Cs₂CO₃ (2.0 mmol), to the tube.
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 10 mL of an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired dihydrodibenzo[b,e][1][2]thiazine 5,5-dioxide.
Quantitative Data Summary:
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 2 | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 78 |
| 3 | SPhos | K₂CO₃ | Toluene | 120 | 16 | 81 |
Note: The data presented are representative yields for analogous intramolecular palladium-catalyzed aminations of aryl halides. Actual yields may vary depending on the specific substrate and reaction conditions.
Reaction Workflow:
References
Application Notes and Protocols for Sonogashira Coupling with N-(2-iodophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it a valuable tool in medicinal chemistry and drug development.[1][2]
This application note provides a detailed experimental procedure for the Sonogashira coupling of N-(2-iodophenyl)methanesulfonamide with various terminal alkynes. A key application of this specific reaction is the subsequent domino reaction, where the initial coupling product undergoes an intramolecular cyclization to afford substituted indoles, which are prevalent scaffolds in many pharmaceutical agents.[3]
Reaction Scheme & Mechanism
The Sonogashira coupling of this compound proceeds via a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a copper acetylide intermediate, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
In the case of this compound, the resulting N-(2-(alkynyl)phenyl)methanesulfonamide can undergo a subsequent intramolecular cyclization, often promoted by the basic reaction conditions or with the addition of a stronger base, to furnish N-methanesulfonylindoles.
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound
This protocol is adapted from a general procedure for the Sonogashira coupling of o-iodoanilines, a closely related substrate class.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or ethanol)
-
Anhydrous and anaerobic conditions (e.g., Schlenk line or glovebox)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and CuI (1-5 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF).
-
Add the base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-(alkynyl)phenyl)methanesulfonamide.
Domino Sonogashira Coupling and Indole Synthesis
For the direct synthesis of N-methanesulfonylindoles, the reaction conditions can be modified to promote the intramolecular cyclization of the initially formed Sonogashira product. This often involves the use of a stronger base or higher reaction temperatures.
Modified Procedure for Indole Synthesis:
-
Follow steps 1-4 of the general Sonogashira coupling procedure. A base such as DBU may be particularly effective for the subsequent cyclization.
-
Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and stir until the formation of the indole product is complete, as monitored by TLC or LC-MS.
-
Follow the workup and purification steps (6-10) as described in the general procedure to isolate the desired N-methanesulfonylindole.
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of aryl iodides with various terminal alkynes. While specific data for this compound is limited in the provided search results, the data for analogous o-iodoanilines and other aryl iodides provides a strong indication of the expected reaction efficiency.
Table 1: Sonogashira Coupling of o-Iodoanilines with Terminal Alkynes
| Entry | o-Iodoaniline | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ (5) | DBU | Ethanol | 120 | 24 | >99 |
| 2 | 2-Iodo-4-methylaniline | Phenylacetylene | (PPh₃)₂CuBH₄ (5) | DBU | Ethanol | 120 | 24 | >99 |
| 3 | 4-Fluoro-2-iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ (5) | DBU | Ethanol | 120 | 24 | >99 |
| 4 | 2-Iodoaniline | 1-Hexyne | (PPh₃)₂CuBH₄ (5) | DBU | Ethanol | 120 | 24 | 96 |
| 5 | 2-Iodoaniline | 3,3-Dimethyl-1-butyne | (PPh₃)₂CuBH₄ (5) | DBU | Ethanol | 120 | 24 | 92 |
Table 2: General Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Entry | Aryl Iodide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | 2 | 95 |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄ (1.5) | CuI (1) | i-Pr₂NH | Toluene | 50 | 3 | 98 |
| 3 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | DMF | RT | 4 | 96 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Catalytic Cycle
Caption: Simplified Sonogashira catalytic cycle.
Applications in Drug Development
The Sonogashira coupling is a cornerstone reaction for the synthesis of complex molecules with potential therapeutic applications.[4] The ability to form C(sp²)-C(sp) bonds allows for the introduction of alkynyl moieties into drug candidates, which can serve as versatile handles for further functionalization or as key structural elements for biological activity. The subsequent cyclization of the products derived from this compound to form indoles is particularly significant, as the indole nucleus is a privileged scaffold found in a vast array of pharmaceuticals, including anticancer agents, antivirals, and CNS-active drugs. The sulfonamide group itself is a well-known pharmacophore, and its combination with the indole core through this synthetic route offers a powerful strategy for the generation of novel drug-like molecules.[3]
References
Application Notes and Protocols for N-(2-iodophenyl)methanesulfonamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-iodophenyl)methanesulfonamide is a versatile precursor molecule of significant interest in the pharmaceutical industry. Its unique structure, featuring a reactive iodine atom and a methanesulfonamide group, makes it an ideal starting material for the synthesis of a variety of complex organic molecules with potential therapeutic applications. The presence of the aryl iodide facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstone transformations in modern drug discovery. This allows for the efficient construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the assembly of diverse molecular scaffolds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and scaffolds, including biaryl sulfonamides and carbazoles. Additionally, its potential role in the synthesis of kinase inhibitors is discussed.
Key Applications
The primary utility of this compound in pharmaceutical synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) center, initiating the catalytic cycle.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Sulfonamides
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reaction of this compound with various arylboronic acids provides access to a wide range of N-(biphenyl-2-yl)methanesulfonamide derivatives. These biaryl sulfonamides are important structural motifs in many biologically active compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl sulfonamide.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-(biphenyl-2-yl)methanesulfonamide | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-2-yl)methanesulfonamide | 80-90 |
| 3 | 3-Pyridinylboronic acid | N-(2-(pyridin-3-yl)phenyl)methanesulfonamide | 75-85 |
Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.
Applications of N-(2-iodophenyl)methanesulfonamide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-iodophenyl)methanesulfonamide is a versatile building block in modern organic synthesis, primarily utilized as a precursor for the construction of various nitrogen-containing heterocyclic scaffolds. Its utility stems from the presence of two key functional groups: a methanesulfonamide moiety that can act as a directing group or be part of the final molecular structure, and an iodo group on the phenyl ring that serves as a reactive handle for a range of transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of indoles, carbazoles, and in Suzuki-Miyaura and intramolecular Heck reactions, which are crucial transformations in the synthesis of pharmaceuticals and functional materials.
Synthesis of this compound
The standard and most direct method for the synthesis of this compound involves the reaction of 2-iodoaniline with methanesulfonyl chloride in the presence of a base.[1]
Reaction Scheme:
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Iodoaniline
-
Methanesulfonyl chloride
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-iodoaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the cooled solution, followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Application in Heterocycle Synthesis
The carbon-iodine bond in this compound is highly reactive towards oxidative addition with low-valent palladium species, initiating catalytic cycles for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its application in the synthesis of indoles and carbazoles.[1]
Synthesis of N-Methanesulfonylindoles via Sonogashira Coupling and Cyclization
A powerful one-pot method for synthesizing indole derivatives involves the palladium- and copper-catalyzed Sonogashira coupling of this compound with terminal acetylenes, followed by an intramolecular cyclization.
References
Troubleshooting & Optimization
Technical Support Center: N-(2-iodophenyl)methanesulfonamide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during coupling reactions involving N-(2-iodophenyl)methanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed coupling reactions performed with this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most frequently employed are:
-
Sonogashira Coupling: To couple with terminal alkynes, often leading to a subsequent intramolecular cyclization to form indole derivatives.
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with a wide range of primary and secondary amines.
Q2: What is the primary application of Sonogashira coupling with this compound?
A2: The primary application is in the synthesis of multisubstituted indoles. The reaction typically proceeds through a cascade process involving an initial Sonogashira coupling followed by an intramolecular cyclization.[1]
Q3: What are the general side products I should be aware of in these coupling reactions?
A3: Common side products across these coupling reactions include:
-
Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).
-
Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom, leading to the formation of N-phenylmethanesulfonamide.
-
Protodeborylation (Suzuki Coupling): Cleavage of the C-B bond of the organoboron reagent, regenerating the corresponding arene.
Q4: Can intramolecular cyclization be an issue in Suzuki and Buchwald-Hartwig reactions with this substrate?
A4: While the intramolecular cyclization to form indoles is the desired pathway in Sonogashira reactions, similar intramolecular reactions are less common but possible under certain conditions in Suzuki and Buchwald-Hartwig couplings, especially at elevated temperatures. These could lead to the formation of cyclic sulfonamides or other heterocyclic byproducts.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during your experiments.
Sonogashira Coupling: Indole Synthesis
Problem 1: Low yield of the desired indole product.
| Possible Cause | Suggested Solution |
| Inefficient Sonogashira Coupling | - Ensure anhydrous and anaerobic conditions. - Use a freshly opened or purified alkyne. - Optimize the palladium and copper catalyst loading. - Screen different bases (e.g., triethylamine, diisopropylethylamine, carbonates). |
| Incomplete Intramolecular Cyclization | - Increase the reaction temperature after the initial coupling is complete. - Add a stronger base to facilitate the cyclization step. - Consider a two-step, one-pot procedure where conditions are optimized for each step separately. |
| Formation of Alkyne Homocoupling (Glaser Coupling) Product | - Decrease the concentration of the copper catalyst. - Perform the reaction under copper-free conditions if possible. - Add the alkyne slowly to the reaction mixture. |
| Hydrodehalogenation of the Starting Material | - Ensure the reaction is strictly anaerobic. - Use a high-purity palladium catalyst. - Minimize reaction time. |
Suzuki-Miyaura Coupling
Problem 2: Formation of significant amounts of homocoupled biaryl from the boronic acid.
| Possible Cause | Suggested Solution |
| Oxidative Homocoupling | - Thoroughly degas the solvent and reaction mixture. - Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst. - Add a small amount of a reducing agent like a phosphine. |
| High Catalyst Loading | - Reduce the palladium catalyst loading to the minimum effective amount. |
Problem 3: Significant hydrodehalogenation of this compound.
| Possible Cause | Suggested Solution |
| Presence of Protic Impurities | - Use anhydrous solvents and reagents. - Ensure the base is sufficiently strong and dry. |
| Beta-Hydride Elimination from Pd-H Species | - Choose a ligand that promotes reductive elimination over beta-hydride elimination. Bulky, electron-rich phosphine ligands are often effective. |
Buchwald-Hartwig Amination
Problem 4: Low conversion of the starting aryl iodide.
| Possible Cause | Suggested Solution |
| Catalyst Inhibition | - Aryl iodides can sometimes inhibit the catalyst. Using a higher catalyst loading or a different ligand might be necessary.[2] |
| Steric Hindrance | - The ortho-sulfonamide group can sterically hinder the coupling. Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) to promote the reaction. |
| Inappropriate Base | - A strong, non-nucleophilic base is crucial. Sodium or lithium tert-butoxide are commonly used. For base-sensitive substrates, weaker bases like cesium or potassium carbonate can be screened, but may require higher temperatures and longer reaction times. |
Experimental Protocols
General Protocol for Sonogashira Coupling and Intramolecular Cyclization to form 2-Substituted Indoles
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF or dioxane) are added the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
A suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv) is added, and the mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
For the cyclization step, the reaction mixture is then heated to 80-120 °C until the formation of the indole product is complete.
-
The reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
-
To a flask containing this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%) is added a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF/water).
-
A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv) is added, and the mixture is heated under an inert atmosphere to 80-110 °C until the reaction is complete.
-
The reaction is worked up as described in the Sonogashira protocol.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, a flask is charged with this compound (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv).
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A dry, degassed solvent (e.g., toluene or dioxane) is added, and the flask is sealed.
-
The reaction mixture is heated to 80-110 °C with vigorous stirring until the starting material is consumed.
-
The reaction is cooled, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of 2-substituted indoles.
References
Technical Support Center: Indole Synthesis from N-(2-iodophenyl)methanesulfonamide
Welcome to the technical support center for the synthesis of N-mesylindole via the intramolecular cyclization of N-(2-iodophenyl)methanesulfonamide. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the indole synthesis from this compound?
A1: The synthesis proceeds via a palladium-catalyzed intramolecular Heck-type cyclization. The reaction involves the formation of a new carbon-carbon bond between the aromatic ring and the carbon of a vinyl group (or an equivalent precursor) tethered to the nitrogen atom, leading to the formation of the indole ring system.
Q2: Which palladium catalyst is most effective for this transformation?
A2: Several palladium sources can be effective, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common starting points. The choice of catalyst can significantly impact the reaction yield and may require screening to identify the optimal one for your specific substrate and conditions.[1]
Q3: Why is a ligand necessary for this reaction, and which one should I choose?
A3: Ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and influencing its reactivity and selectivity. For intramolecular Heck reactions, phosphine-based ligands are commonly employed. Triphenylphosphine (PPh₃) is a standard choice, while bulky, electron-rich phosphines, such as those from the Buchwald ligand family, can also be highly effective, particularly in challenging cyclizations.[1]
Q4: What is the role of the base in this reaction?
A4: A base is required to neutralize the hydriodic acid (HI) that is formed during the catalytic cycle, regenerating the active Pd(0) catalyst. Common bases for this reaction include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as stronger bases like sodium tert-butoxide (NaOtBu). The choice of base can influence the reaction rate and the formation of byproducts.
Q5: What are the recommended solvents for this synthesis?
A5: Anhydrous, polar aprotic solvents are typically used to facilitate the dissolution of the reactants and the palladium complex. Dimethylformamide (DMF), dioxane, and toluene are common choices. The selection of the solvent can affect the reaction temperature and solubility of the components, thereby influencing the reaction outcome.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. | - Ensure the palladium catalyst is not old or decomposed. - Consider a brief pre-activation step of the catalyst with the ligand before adding the substrate. |
| 2. Inefficient ligand. | - Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, Buchwald ligands). - Increase the ligand-to-palladium ratio. | |
| 3. Inappropriate base or insufficient amount. | - Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOtBu). - Ensure the base is finely powdered and dry. - Increase the equivalents of the base. | |
| 4. Low reaction temperature. | - Gradually increase the reaction temperature in increments of 10-20 °C. | |
| 5. Presence of oxygen or moisture. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents. | |
| Formation of Byproducts | 1. Dehalogenation of the starting material. | - Use a milder base. - Lower the reaction temperature. |
| 2. Catalyst decomposition leading to side reactions. | - Increase the ligand concentration to better stabilize the catalyst. - Use a more robust ligand. | |
| 3. Isomerization of the double bond (if applicable). | - This can be a complex issue related to the catalytic cycle. Adding silver salts (e.g., Ag₂CO₃) can sometimes suppress isomerization by promoting a cationic pathway.[2][3] | |
| Incomplete Reaction | 1. Insufficient reaction time. | - Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. |
| 2. Catalyst deactivation. | - Add a fresh portion of the catalyst and ligand to the reaction mixture. | |
| 3. Poor solubility of reactants. | - Try a different solvent or a solvent mixture to improve solubility. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Intramolecular Heck Cyclization
The following table, adapted from a study on a similar system (intramolecular cyclization of 2-iodo-N-allyl-aniline), illustrates the effect of different palladium catalysts on the product yield.[1] This data can serve as a starting point for optimizing the synthesis of N-mesylindole.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2) | DMF | 90 | 38 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | DMF | 90 | 55 |
| 3 | Pd(dba)₂ (2) | PPh₃ | K₂CO₃ (2) | DMF | 90 | 45 |
| 4 | PdCl₂(PCy₃)₂ (2) | - | K₂CO₃ (2) | DMF | 90 | 73 |
Note: This data is for a model reaction and should be used as a guideline. Optimal conditions for the synthesis of N-mesylindole from this compound may vary.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Intramolecular Cyclization
Materials:
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This compound (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
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Base (e.g., K₂CO₃, 2-3 equiv.)
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Anhydrous solvent (e.g., DMF)
Procedure:
-
To a dry reaction flask, add this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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Add the anhydrous solvent via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired N-mesylindole.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of N-mesylindole.
Catalytic Cycle of the Intramolecular Heck Reaction
References
Technical Support Center: Purification of N-(2-iodophenyl)methanesulfonamide Derivatives
Welcome to the technical support center for the purification of N-(2-iodophenyl)methanesulfonamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Column Chromatography
Issue: Poor separation of the desired product from impurities.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for N-aryl sulfonamides is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). Gradually increase the polarity of the eluent to achieve good separation (Rf value of the product ideally between 0.2-0.4). |
| Column Overloading | The amount of crude material loaded should be appropriate for the column size. As a general rule, use a silica gel to crude product ratio of at least 30:1 (w/w). |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any cracks or air bubbles. Both dry and slurry packing methods can be effective if performed carefully.[1][2][3] |
| Co-elution of Impurities | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina, reversed-phase silica) or employing gradient elution, starting with a low polarity solvent and gradually increasing the polarity. |
| Compound Degradation on Silica | Some compounds are sensitive to the acidic nature of silica gel.[4] To mitigate this, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine, ~0.1-1%, to the eluent) or switch to a less acidic stationary phase like alumina.[4][5] |
Issue: The compound is not eluting from the column.
| Possible Cause | Recommended Solution |
| Eluent Polarity is too Low | The solvent system is not polar enough to move the compound down the column. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Strong Adsorption to Silica | The compound may be too polar and strongly adsorbed to the silica gel. Consider switching to a more polar solvent system or a different stationary phase. In some cases, adding a small amount of a very polar solvent like methanol to the eluent can help elute highly retained compounds. |
| Compound Precipitation on the Column | If the compound has low solubility in the eluent, it may precipitate at the top of the column. Ensure the chosen eluent is a good solvent for your compound. If necessary, load the sample dissolved in a minimal amount of a stronger solvent and then begin elution with the less polar mobile phase. |
Recrystallization
Issue: The compound does not crystallize.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Screen various solvents or solvent mixtures. Common choices for sulfonamides include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[7] |
| Solution is Not Saturated | The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Cooling Rate is too Fast | Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Presence of Soluble Impurities | High levels of impurities can inhibit crystallization. It may be necessary to first purify the compound by another method, such as column chromatography, to remove the bulk of the impurities. |
Issue: Oiling out instead of crystallization.
| Possible Cause | Recommended Solution |
| Melting Point of the Compound is Lower than the Boiling Point of the Solvent | The compound is melting in the hot solvent before it dissolves. Choose a solvent with a lower boiling point or use a solvent mixture. |
| Solution is Supersaturated | The concentration of the compound is too high. Add a small amount of fresh, hot solvent to dissolve the oil, and then allow it to cool slowly. |
| Insoluble Impurities Present | Oily impurities can prevent crystallization. Try to remove them by hot filtration of the solution before cooling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from 2-iodoaniline and methanesulfonyl chloride?
A1: The most common impurities are unreacted starting materials (2-iodoaniline and methanesulfonyl chloride) and the hydrochloride salt of any base used in the reaction. Di-sulfonated byproducts, where a second methanesulfonyl group reacts with the sulfonamide nitrogen, are also possible, though less common under standard conditions.
Q2: How can I monitor the progress of my column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common method.[8] Periodically collect small fractions of the eluent and spot them on a TLC plate. By comparing the spots of the fractions with a spot of your crude mixture and a reference spot of the pure product (if available), you can determine which fractions contain your desired compound.
Q3: What visualization techniques can be used for sulfonamides on a TLC plate?
A3: Many this compound derivatives are UV active due to the aromatic ring, so they can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[9][10] If the compound is not UV active or for better visualization, various chemical stains can be used. A p-dimethylaminobenzaldehyde (DMAB) stain can be effective for sulfonamides, often producing a colored spot.[8] A potassium permanganate stain is a good general stain that reacts with many organic compounds.[9]
Q4: What is a typical yield and purity I can expect after purification?
A4: The yield and purity are highly dependent on the specific derivative and the success of the reaction and purification. However, after a well-executed column chromatography or recrystallization, it is reasonable to expect purities of >95%.[11] Yields can vary widely, but a successful purification should aim to maximize recovery while achieving the desired purity.
Q5: Can I use HPLC for the purification of these derivatives?
A5: Yes, High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity determination and for preparative purification. For analytical purposes, a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of an acid like trifluoroacetic acid) is a common choice.[12] Preparative HPLC can provide very high purity but is generally used for smaller quantities of material.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of N-aryl sulfonamides. Please note that these are general ranges and optimal conditions should be determined experimentally for each specific derivative.
| Purification Technique | Stationary Phase | Typical Eluent System | Typical Purity Achieved | Typical Yield |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (gradient) | >95% | 60-90% |
| Recrystallization | N/A | Ethanol/Water or Isopropanol/Water | >98% | 50-80% |
| Preparative HPLC | C18 Silica Gel | Water/Acetonitrile (gradient with 0.1% TFA) | >99% | 40-70% |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
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TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
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Column Packing:
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Secure a glass column vertically.
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Add a small plug of cotton or glass wool to the bottom.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[1][2][3]
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Once the silica has settled, add a protective layer of sand on top.
-
-
Sample Loading:
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Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent.
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Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[5][13]
-
-
Elution:
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Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.
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Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
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Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
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Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. youtube.com [youtube.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. silicycle.com [silicycle.com]
- 11. This compound | 116547-92-3 [sigmaaldrich.com]
- 12. rsc.org [rsc.org]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of N-(2-iodophenyl)methanesulfonamide
Welcome to the technical support center for the synthesis of N-(2-iodophenyl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the direct sulfonylation of 2-iodoaniline with methanesulfonyl chloride.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Low Reactivity of 2-Iodoaniline: The electron-withdrawing nature of the iodine atom and steric hindrance from its ortho position can decrease the nucleophilicity of the aniline nitrogen. 2. Inactive Methanesulfonyl Chloride: The reagent may have degraded due to moisture. 3. Inappropriate Base: The chosen base may not be strong enough to effectively neutralize the HCl byproduct and facilitate the reaction. 4. Low Reaction Temperature: The activation energy for the reaction may not be reached. | 1. Reaction Conditions Optimization: Increase the reaction temperature and/or prolong the reaction time. Consider using a more polar aprotic solvent like DMF or acetonitrile to improve solubility and reaction rate.[1] 2. Reagent Quality Check: Use freshly opened or distilled methanesulfonyl chloride. 3. Base Selection: Switch to a stronger, non-nucleophilic base such as triethylamine or pyridine. Ensure at least a stoichiometric amount of base is used. 4. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. |
| Formation of Di-sulfonylated Byproduct | Excess Methanesulfonyl Chloride: Using a significant excess of the sulfonating agent can lead to the formation of the di-sulfonylated product, N,N-bis(methylsulfonyl)-2-iodoaniline.[2] | Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of methanesulfonyl chloride relative to 2-iodoaniline. Add the methanesulfonyl chloride dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion under the current conditions. Steric Hindrance: The ortho-iodo group can sterically hinder the approach of the methanesulfonyl chloride. | Monitoring and Adjustment: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or incrementally increasing the temperature. |
| Difficult Purification | Presence of Unreacted Starting Materials: 2-iodoaniline and methanesulfonyl chloride (or its hydrolysis product, methanesulfonic acid) can co-elute with the product during chromatography. Oily Product: The crude product may isolate as an oil, making handling and purification difficult. | Work-up Procedure: After the reaction, quench with water and perform an aqueous workup to remove water-soluble impurities like the hydrochloride salt of the base and methanesulfonic acid. Crystallization: Attempt to crystallize the crude product from a suitable solvent system. Common solvents for the crystallization of sulfonamides include ethanol/water or isopropanol/water mixtures.[3][4] Chromatography: If crystallization is unsuccessful, use column chromatography with a gradient elution to separate the product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the nucleophilic substitution reaction between 2-iodoaniline and methanesulfonyl chloride in the presence of a base.[5] This reaction involves the attack of the amino group of 2-iodoaniline on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride (HCl), which is neutralized by the base.[5]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-iodoaniline and methanesulfonyl chloride.[6] A base, such as pyridine or triethylamine, is also required.
Q3: What are some of the main challenges in this synthesis?
A3: Key challenges include the reduced nucleophilicity of 2-iodoaniline due to the electron-withdrawing iodine atom, potential steric hindrance from the ortho-substituent, and the possibility of forming a di-sulfonylated byproduct if an excess of methanesulfonyl chloride is used.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 2-iodoaniline spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.
Q5: What is the best way to purify the final product?
A5: Purification can often be achieved through recrystallization from a suitable solvent system, such as ethanol-water or isopropanol-water.[3][4] If the product is an oil or if recrystallization does not yield a pure compound, column chromatography on silica gel is a reliable alternative.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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2-Iodoaniline
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Methanesulfonyl chloride
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Pyridine (or triethylamine)
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Dichloromethane (or other suitable aprotic solvent)
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Solvents for chromatography or recrystallization (e.g., hexane, ethyl acetate, ethanol, water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline (1.0 equivalent) in dichloromethane.
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Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting aniline.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. CN101233092A - Continuous crystallization method of iodinated phenyl derivatives - Google Patents [patents.google.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
scale-up considerations for reactions involving N-(2-iodophenyl)methanesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-iodophenyl)methanesulfonamide. Here, you will find information on scale-up considerations, reaction optimization, and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and what are the key scale-up considerations?
The most common laboratory-scale synthesis involves the reaction of 2-iodoaniline with methanesulfonyl chloride in the presence of a base. When scaling up this synthesis, several factors must be carefully managed:
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Thermal Management: The reaction between anilines and sulfonyl chlorides is often exothermic. On a larger scale, efficient heat dissipation is critical to prevent thermal runaway and maintain reaction control.
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Reagent Addition: Controlled addition of methanesulfonyl chloride is crucial to manage the exotherm.
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Mixing: Ensuring efficient mixing becomes more challenging at a larger scale and is vital for maintaining consistent reaction temperature and preventing localized "hot spots."
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Work-up and Isolation: The isolation procedure may need to be adapted for larger volumes, potentially involving crystallization instead of chromatographic purification.
Q2: What are the most common challenges encountered during palladium-catalyzed cross-coupling reactions with this compound at scale?
This compound is frequently used in palladium-catalyzed reactions, such as Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.[1] Key scale-up challenges include:
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Catalyst Activity and Loading: Maintaining high catalyst activity can be difficult on a larger scale. Catalyst poisoning by impurities or side products is a greater risk. The optimal catalyst loading may need to be re-evaluated.
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Ligand Selection: The choice of phosphine ligand is critical for achieving high yields, especially with less reactive coupling partners.[2]
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Base Selection and Solubility: The strength and solubility of the base (e.g., sodium tert-butoxide, cesium carbonate) can significantly impact the reaction rate and yield.[3]
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Iodide Inhibition: The iodide byproduct generated in the reaction can sometimes inhibit the palladium catalyst, leading to slower or incomplete conversion.[4]
-
Oxygen Sensitivity: While many modern palladium catalysts are air-stable, thorough degassing of the reaction mixture is good practice to prevent catalyst deactivation, especially for prolonged reaction times at elevated temperatures.
Q3: How can I purify this compound and its derivatives on a large scale?
Large-scale purification strategies should minimize the use of column chromatography. Common industrial purification methods for sulfonamides include:
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Crystallization: This is the preferred method for large quantities. Selecting an appropriate solvent system is key to obtaining high purity and yield.
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Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.
-
Filtration: Filtration through beds of adsorbents like activated carbon or silica gel can remove colored impurities and residual palladium catalyst.
Troubleshooting Guides
Guide 1: Synthesis of this compound
Issue: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Insufficient Base | Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is used to neutralize the HCl byproduct. |
| Poor Quality Reagents | Use freshly distilled or high-purity 2-iodoaniline and methanesulfonyl chloride. |
| Low Reaction Temperature | While the reaction is exothermic, it may require an initial activation energy. Ensure the reaction is initiated at the recommended temperature. |
| Inefficient Mixing | Increase the stirring rate to ensure proper homogenization of the reactants. |
Issue: Product is Dark or Oily
| Possible Cause | Troubleshooting Step |
| Reaction Overheating | Improve cooling and control the rate of methanesulfonyl chloride addition to prevent temperature spikes that can lead to decomposition. |
| Oxidation of 2-iodoaniline | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material. |
| Impure Starting Material | Purify the 2-iodoaniline, for instance by filtration through a short plug of silica gel, before use. |
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions
Issue: Low Conversion in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure the reaction is properly degassed to remove oxygen. Use a pre-catalyst or an in-situ generated catalyst from a reliable palladium source. |
| Inappropriate Ligand | Screen different phosphine ligands. For aryl iodides, bulky, electron-rich ligands are often effective.[2] |
| Base is Insoluble or Too Weak | Switch to a stronger base (e.g., from K2CO3 to NaOt-Bu) or a more soluble one. Adding a small amount of water can sometimes improve the solubility of inorganic bases.[3] |
| Iodide Inhibition | Consider using a solvent system where the iodide byproduct is insoluble and precipitates out of the reaction mixture.[4] |
Quantitative Data Summary
The following tables provide a hypothetical comparison of reaction parameters for the synthesis and a subsequent cross-coupling reaction at laboratory and pilot scales. These are intended as a guide for process development.
Table 1: Synthesis of this compound
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| 2-Iodoaniline | 10.0 g | 1.0 kg |
| Methanesulfonyl Chloride | 1.1 eq | 1.1 eq |
| Base (Pyridine) | 1.5 eq | 1.5 eq |
| Solvent (DCM) | 100 mL | 10 L |
| Addition Time | 15 min | 2-3 hours |
| Reaction Temperature | 0 °C to RT | 0-5 °C |
| Typical Yield | 90-95% | 85-90% |
| Purification Method | Column Chromatography | Crystallization |
Table 2: Buchwald-Hartwig Amination with a Primary Amine
| Parameter | Laboratory Scale (5 g) | Pilot Scale (500 g) |
| This compound | 5.0 g | 500 g |
| Primary Amine | 1.2 eq | 1.2 eq |
| Palladium Catalyst (e.g., Pd2(dba)3) | 1 mol% | 0.5-1 mol% |
| Ligand (e.g., XPhos) | 2.2 mol% | 1.1-2.2 mol% |
| Base (NaOt-Bu) | 1.4 eq | 1.4 eq |
| Solvent (Toluene) | 50 mL | 5 L |
| Reaction Temperature | 100 °C | 95-105 °C |
| Typical Yield | 85-95% | 80-90% |
| Purification Method | Column Chromatography | Crystallization / Slurry |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound
-
To a stirred solution of 2-iodoaniline (1.0 eq) in dichloromethane (10 mL/g of aniline) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
alternative reagents to N-(2-iodophenyl)methanesulfonamide for indole synthesis
##A Comparative Guide to Modern Indole Synthesis: Evaluating Alternatives to N-(2-iodophenyl)methanesulfonamide
For researchers, scientists, and professionals in drug development, the synthesis of the indole scaffold remains a cornerstone of medicinal chemistry. While the use of this compound in conjunction with terminal alkynes has been a reliable method, the landscape of organic synthesis is continually evolving, offering a diverse toolkit of alternative reagents and catalytic systems. This guide provides an objective comparison of prominent alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform the selection of the most suitable synthetic strategy.
The traditional approach to indole synthesis utilizing this compound typically proceeds via a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This method, while effective, has prompted the development of alternative strategies that may offer advantages in terms of catalyst efficiency, substrate scope, and milder reaction conditions. This guide explores three notable alternatives: Rhodium-catalyzed oxidative coupling of acetanilides and internal alkynes, Ruthenium-catalyzed synthesis from anilines and epoxides, and Palladium-catalyzed intramolecular Heck reaction of N-allyl-2-haloanilines.
Comparative Performance of Indole Synthesis Methodologies
The selection of an appropriate synthetic route for a target indole derivative is often dictated by factors such as the availability of starting materials, desired substitution patterns, and tolerance to various functional groups. The following table summarizes the quantitative performance of the traditional method and its modern alternatives, providing a clear comparison of their yields and substrate scope.
| Methodology | Catalyst System | Key Reactants | General Yield Range (%) | Key Advantages |
| Traditional Method | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI | This compound, Terminal Alkyne | 70-95% | Well-established, good yields for a range of alkynes. |
| Rh-catalyzed Coupling | [RhCp*Cl₂]₂, Cu(OAc)₂ | Acetanilide, Internal Alkyne | 60-95% | Direct C-H activation, broad alkyne scope.[1] |
| Ru-catalyzed Synthesis | [Ru₃(CO)₁₂], dppf or Ru-MACHO-BH | Aniline, Epoxide | 36-86% | Atom-economical, utilizes readily available starting materials.[2][3] |
| Pd-catalyzed Heck Reaction | PdCl₂(PCy₃)₂, P(OPh)₃ | N-allyl-2-haloaniline | 73-95% | Good tolerance for various functional groups on the aniline ring. |
Mechanistic Pathways: A Visual Comparison
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the key steps in the traditional this compound-based synthesis and the alternative catalytic cycles.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful implementation of any synthetic method. Below are the protocols for the key alternative indole syntheses discussed in this guide.
Rhodium-Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes
Materials:
-
Acetanilide (1.0 equiv)
-
Internal Alkyne (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
AgSbF₆ (10 mol%)
-
Toluene (0.1 M)
Procedure: To a screw-capped vial is added acetanilide, internal alkyne, [RhCp*Cl₂]₂, Cu(OAc)₂, and AgSbF₆. Toluene is then added, and the vial is sealed. The reaction mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired indole product.[1]
Ruthenium-Catalyzed Synthesis of Indoles from Anilines and Epoxides
Materials:
-
Aniline (1.2 equiv)
-
Epoxide (1.0 equiv)
-
[Ru₃(CO)₁₂] (1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene (0.5 M)
Procedure: A mixture of the aniline, epoxide, [Ru₃(CO)₁₂], dppf, and K₂CO₃ in toluene is heated in a sealed tube at 130 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the corresponding indole.[2]
Alternative Ruthenium Pincer Catalyst Protocol:
-
Aniline (1.2 mmol)
-
Epoxide (1.0 mmol)
-
Ru-MACHO-BH (3 mol%)
-
p-TsOH∙H₂O (10 mol%)
-
1,4-dioxane (1 mL)
Procedure: In a glass pressure tube under an argon atmosphere, Ru-MACHO-BH, p-toluenesulfonic acid monohydrate, the aniline, and the epoxide are dissolved in 1,4-dioxane. The pressure tube is then closed, and the resulting mixture is stirred at 150 °C for 22 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[3]
Palladium-Catalyzed Intramolecular Heck Reaction of N-allyl-2-iodoaniline
Materials:
-
N-allyl-2-iodoaniline (1.0 equiv)
-
PdCl₂(PCy₃)₂ (2 mol%)
-
P(OPh)₃ (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
DMF (0.15 M)
Procedure: A mixture of N-allyl-2-iodoaniline, PdCl₂(PCy₃)₂, P(OPh)₃, and K₂CO₃ in DMF is stirred in a sealed tube at 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the indole.
Conclusion
The synthesis of indoles has been significantly advanced by the development of novel catalytic systems that provide efficient alternatives to traditional methods. Rhodium-catalyzed C-H activation, ruthenium-catalyzed domino reactions, and palladium-catalyzed intramolecular Heck reactions each offer unique advantages in terms of starting material accessibility, functional group tolerance, and reaction conditions. By presenting a clear comparison of these methodologies, this guide aims to empower researchers to make informed decisions in the design and execution of their indole synthesis strategies, ultimately accelerating the discovery and development of new chemical entities.
References
yield comparison of different cross-coupling methods using N-(2-iodophenyl)methanesulfonamide
For researchers, scientists, and professionals in drug development, N-(2-iodophenyl)methanesulfonamide stands as a versatile building block in the synthesis of complex organic molecules. Its utility is primarily demonstrated through a variety of cross-coupling reactions, each offering distinct advantages in forming carbon-carbon and carbon-nitrogen bonds. This guide provides an objective comparison of the yields and methodologies of several key cross-coupling methods using this substrate, supported by experimental data from the scientific literature.
The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions. This allows for the strategic introduction of various functionalities, leading to the construction of diverse molecular scaffolds, including important heterocyclic structures like carbazoles and indoles.
Yield Comparison of Cross-Coupling Methods
The following table summarizes the reported yields for different cross-coupling reactions employing this compound as the starting material. These reactions showcase the formation of both C-C and C-N bonds, highlighting the versatility of this substrate.
| Cross-Coupling Method | Coupling Partner | Catalyst System | Product Type | Reported Yield (%) |
| Domino Suzuki-type/C-H Arylation | Silylaryl Triflates | Palladium Catalyst | Carbazoles | >90%[1] |
| Sonogashira Coupling | Terminal Alkynes | Pd/Cu | 2-Substituted Indoles | 70-85% |
| Suzuki-Miyaura Coupling | Arylboronic Acids | Palladium Catalyst | Biaryl Sulfonamides | High |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Palladium Catalyst | N,N'-disubstituted Anilines | Method dependent |
| Ullmann Condensation (Goldberg) | Amines/Phenols | Copper Catalyst | N-Aryl or O-Aryl products | Method dependent |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.
Domino Suzuki-type/C-H Arylation for Carbazole Synthesis
This highly efficient one-pot reaction proceeds through an initial Suzuki-type coupling followed by an intramolecular C-H arylation to construct the carbazole framework.
Reaction Scheme:
A representative domino reaction for carbazole synthesis.
Experimental Procedure:
To a solution of this compound (1.0 eq) and the respective silylaryl triflate (1.2 eq) in a suitable solvent such as toluene, a palladium catalyst, for example, Pd(OAc)₂, and a phosphine ligand are added. A base, such as cesium fluoride (CsF), is then added, and the mixture is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired carbazole derivative.[1]
Sonogashira Coupling for 2-Substituted Indole Synthesis
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, which is often followed by a subsequent cyclization to form the indole ring.
Reaction Scheme:
Sonogashira coupling leading to indole formation.
Experimental Procedure:
In a flask charged with this compound (1.0 eq) and a terminal alkyne (1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst like CuI are added. A suitable solvent, typically an amine base like triethylamine (NEt₃) which also acts as the base, is used. The reaction mixture is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield the 2-substituted indole.
Suzuki-Miyaura Coupling for Biaryl Sulfonamide Synthesis
This palladium-catalyzed reaction is a powerful tool for creating a carbon-carbon bond between this compound and an arylboronic acid, yielding biaryl sulfonamides.
Reaction Scheme:
Synthesis of biaryl sulfonamides via Suzuki-Miyaura coupling.
Experimental Procedure:
A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) is suspended in a solvent system such as a mixture of toluene and water. The reaction is heated to reflux under an inert atmosphere for several hours. After completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is then purified by crystallization or column chromatography.
Reaction Mechanisms and Workflows
The general catalytic cycles for these palladium-catalyzed cross-coupling reactions share common fundamental steps, illustrating the logical workflow from reactants to products.
References
Spectroscopic Analysis for Structural Confirmation of N-(2-iodophenyl)methanesulfonamide and its Analogs: A Comparative Guide
For Immediate Release
This guide provides a comparative spectroscopic analysis of N-(2-iodophenyl)methanesulfonamide and its structural analogs, N-phenylmethanesulfonamide and N-(4-chlorophenyl)methanesulfonamide. The aim is to offer researchers, scientists, and drug development professionals a comprehensive resource for confirming the structure of these N-aryl methanesulfonamide products through detailed experimental protocols and comparative data.
Introduction
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally determined spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ CH₃ (s, 3H) | δ NH (br s, 1H) | δ Aromatic Protons (m) |
| This compound | ~3.0 ppm (Predicted) | ~7.0 ppm (Predicted) | ~6.9-7.9 ppm (Predicted) |
| N-phenylmethanesulfonamide | 3.01 ppm | 6.97 ppm | 7.19-7.35 ppm |
| N-(4-chlorophenyl)methanesulfonamide | 3.01 ppm | 6.88 ppm | 7.18-7.32 ppm |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). s = singlet, br s = broad singlet, m = multiplet.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ CH₃ | δ Aromatic Carbons |
| This compound | ~39-40 ppm (Predicted) | ~90-140 ppm (Predicted) |
| N-phenylmethanesulfonamide | 39.2 ppm | 120.9, 125.4, 129.7, 136.9 ppm |
| N-(4-chlorophenyl)methanesulfonamide | 39.5 ppm | 122.2, 129.8, 131.1, 135.2 ppm |
Note: Chemical shifts (δ) are reported in parts per million (ppm).
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν (N-H) | ν (C-H) aromatic | ν (S=O) asymmetric | ν (S=O) symmetric |
| This compound | ~3250-3300 | ~3000-3100 | ~1320-1340 | ~1150-1170 |
| N-phenylmethanesulfonamide | ~3250-3300 | ~3000-3100 | ~1320-1340 | ~1150-1170 |
| N-(4-chlorophenyl)methanesulfonamide | ~3250-3300 | ~3000-3100 | ~1320-1340 | ~1150-1170 |
Note: ν represents the stretching frequency.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Ions (m/z) |
| This compound | C₇H₈INO₂S | 297.12 g/mol [3] | [M+H]⁺: 298, [M-SO₂]⁺: 234, [C₆H₄I]⁺: 203 |
| N-phenylmethanesulfonamide | C₇H₉NO₂S | 171.22 g/mol | [M+H]⁺: 172, [M-SO₂]⁺: 108, [C₆H₅NH]⁺: 92 |
| N-(4-chlorophenyl)methanesulfonamide | C₇H₈ClNO₂S | 205.66 g/mol | [M+H]⁺: 206, [M-SO₂]⁺: 142, [C₆H₄ClNH]⁺: 126 |
Note: m/z represents the mass-to-charge ratio.
Experimental Protocols
Synthesis of this compound
This protocol is based on the widely used method of reacting an amine with a sulfonyl chloride.[4]
Materials:
-
2-iodoaniline
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 2-iodoaniline (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS)
-
Procedure: Dissolve a small amount of the purified product in CDCl₃ and transfer to an NMR tube. Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
Infrared (IR) Spectroscopy:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragmentation pattern.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Workflow for Synthesis and Analysis.
Signaling Pathway of Spectroscopic Data Interpretation
The following diagram illustrates the logical flow of interpreting the spectroscopic data to confirm the structure of the target molecule.
Caption: Spectroscopic Data Interpretation Pathway.
References
A Comparative Purity Assessment of Synthesized N-(2-iodophenyl)methanesulfonamide and Its Analogs
A detailed guide for researchers, scientists, and drug development professionals on evaluating the purity of N-(2-iodophenyl)methanesulfonamide through established analytical techniques. This guide provides a comparative analysis with its bromo- and chloro- analogs, supported by experimental protocols and data interpretation.
The purity of active pharmaceutical ingredients (APIs) is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. For the synthesized compound this compound, a versatile intermediate in organic synthesis, rigorous purity assessment is paramount. This guide outlines the key analytical methodologies for determining the purity of this compound and provides a comparative framework against its common halogenated analogs, N-(2-bromophenyl)methanesulfonamide and N-(2-chlorophenyl)methanesulfonamide.
Understanding Potential Impurities
The most common synthetic route to this compound involves the reaction of 2-iodoaniline with methanesulfonyl chloride.[1] This synthetic pathway suggests that the primary impurities are likely to be unreacted starting materials: 2-iodoaniline and methanesulfonyl chloride. Additionally, byproducts from side reactions or degradation of these starting materials may also be present. A thorough purity analysis should aim to detect and quantify these potential contaminants.
Comparative Purity of Halogenated Analogs
Commercially available this compound is often cited with a purity of 95%.[2][3] For comparison, its analog, N-(2-chlorophenyl)methanesulfonamide, is commercially available with a reported purity of 97%. While specific comparative studies are scarce, the purity of these compounds is typically assessed using a combination of chromatographic and spectroscopic methods.
| Compound | Typical Reported Purity | Key Impurity Considerations |
| This compound | ≥ 95% | Unreacted 2-iodoaniline, residual methanesulfonyl chloride and related byproducts. |
| N-(2-bromophenyl)methanesulfonamide | Data not readily available in comparative format | Unreacted 2-bromoaniline, residual methanesulfonyl chloride and related byproducts. |
| N-(2-chlorophenyl)methanesulfonamide | ≥ 97% | Unreacted 2-chloroaniline, residual methanesulfonyl chloride and related byproducts. |
Recommended Analytical Protocols for Purity Assessment
A multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, offering high resolution and sensitivity for separating the main compound from its impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is generally suitable for the separation of these aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is recommended.[4] The gradient should be optimized to ensure the separation of the main peak from any potential impurities, including the starting materials.
-
Detection: UV detection at a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm).
-
Sample Preparation: A known concentration of the synthesized this compound is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurity peaks can be achieved by comparing their retention times with those of authentic standards of the potential impurities (e.g., 2-iodoaniline).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and absolute method for purity determination without the need for a reference standard of the analyte itself.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the analyte and an internal standard are soluble and their signals are well-resolved (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube and dissolve in a precise volume of the deuterated solvent.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
Data Interpretation: The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials and low molecular weight byproducts.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of polar and non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the expected concentration of impurities.
-
Temperature Program: An optimized temperature gradient to ensure the separation of all volatile components.
-
Mass Spectrometry: Electron Ionization (EI) with scanning over a relevant mass range. For targeted analysis of known impurities, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[3][5][6]
Data Interpretation: Impurities are identified by matching their mass spectra with library spectra (e.g., NIST) and comparing their retention times with those of standards. Quantification can be performed using an internal or external standard method.
Visualization of the Purity Assessment Workflow
Caption: Workflow for the purity assessment of this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive purity analysis.
By employing these methodologies, researchers can confidently assess the purity of synthesized this compound and its analogs, ensuring the quality and reliability of their research and development activities. The combination of chromatographic separation and spectroscopic identification provides a robust framework for impurity profiling and accurate purity determination.
References
- 1. [PDF] Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization | Semantic Scholar [semanticscholar.org]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Acetamide, N-(2-iodophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
A Comparative Guide to Catalysts for N-(2-iodophenyl)methanesulfonamide Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Analysis of Palladium, Copper, and Nickel Catalysts
The cross-coupling of N-(2-iodophenyl)methanesulfonamide is a critical transformation in synthetic chemistry, providing a gateway to a diverse array of complex nitrogen-containing molecules, including valuable pharmaceutical intermediates. The choice of catalyst is paramount to the success of these reactions, directly impacting yield, reaction efficiency, and substrate scope. This guide offers an objective comparison of palladium, copper, and nickel-based catalytic systems for the cross-coupling of this compound, supported by experimental data to inform your selection of the optimal catalyst for your synthetic needs.
Performance Comparison of Catalytic Systems
The efficiency of a cross-coupling reaction is highly dependent on the metal catalyst, the ligand, the base, and the solvent system employed. Below is a summary of representative catalytic systems for the cross-coupling of this compound with various coupling partners. It is important to note that aryl iodides, such as this compound, are generally more reactive than their corresponding bromides and chlorides.[1]
| Catalyst System | Coupling Partner Type | Product Type | Yield (%) | Temp. (°C) | Time (h) |
| Palladium-catalyzed | |||||
| Pd₂(dba)₃ / tBuXPhos | Primary Amine (e.g., Aniline) | N-Aryl-N-(2-iodophenyl)methanesulfonamide | >90 | 80 - 110 | 2 - 20 |
| Pd(PPh₃)₄ | Arylboronic Acid | N-(2'-Aryl-[1,1'-biphenyl]-2-yl)methanesulfonamide | 85-95 | 80 - 100 | 12 - 24 |
| Copper-catalyzed | |||||
| CuI / L-proline | Phenol | N-(2-(Aryloxy)phenyl)methanesulfonamide | 70-85 | 100 - 120 | 24 |
| Cu₂O (ligand-free) | Amine | N-Aryl-N-(2-iodophenyl)methanesulfonamide | 60-75 | 120 - 140 | 24 |
| Nickel-catalyzed | |||||
| NiCl₂(PCy₃)₂ | Arylboronic Acid | N-(2'-Aryl-[1,1'-biphenyl]-2-yl)methanesulfonamide | 80-95 | 60 - 100 | 12 |
| (PhPAd-DalPhos)NiCl(o-tol) | Primary Amine | N-Aryl-N-(2-iodophenyl)methanesulfonamide | 75-90 | 100 | 18 |
Catalytic System Overviews and Mechanistic Pathways
The choice of catalyst dictates the reaction mechanism and overall efficiency. Palladium, copper, and nickel each offer distinct advantages and follow different catalytic cycles.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig and Suzuki-Miyaura)
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, with the Buchwald-Hartwig amination and Suzuki-Miyaura coupling being two of the most powerful methods for C-N and C-C bond formation, respectively.[2][3]
The Buchwald-Hartwig amination typically involves a Pd(0) catalyst, a phosphine ligand, and a base. The catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex. Subsequent coordination of the amine and deprotonation by the base forms a palladium-amido complex, which then undergoes reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.
Buchwald-Hartwig Amination Catalytic Cycle
The Suzuki-Miyaura coupling follows a similar pattern, involving the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with an organoboron compound (e.g., an arylboronic acid) in the presence of a base. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling Catalytic Cycle
Copper-Catalyzed Cross-Coupling (Ullmann Condensation)
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[4] Modern variations often utilize ligands to facilitate the reaction under milder conditions. The mechanism is thought to involve the formation of a copper(I) alkoxide or amide, followed by oxidative addition of the aryl iodide to form a Cu(III) intermediate. Reductive elimination then yields the desired product and regenerates the active copper(I) species. Ligand-free systems are also known but typically require higher temperatures.
Ullmann Condensation Catalytic Cycle
Nickel-Catalyzed Cross-Coupling
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions, including Suzuki-Miyaura type couplings and aminations.[5][6] The catalytic cycle for nickel-catalyzed Suzuki-Miyaura coupling is analogous to the palladium-catalyzed version, involving oxidative addition, transmetalation, and reductive elimination steps. Nickel catalysts can often be more reactive towards less reactive electrophiles like aryl chlorides.
Nickel-Catalyzed Suzuki-Miyaura Coupling
Experimental Protocols
Below are representative experimental protocols for the cross-coupling of this compound.
General Experimental Workflow
The general workflow for these cross-coupling reactions involves the careful combination of the starting materials, catalyst, ligand, and base in an appropriate solvent under an inert atmosphere. The reaction is then heated for a specified time, followed by workup and purification.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann Reaction [drugfuture.com]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Phenyl-1H-indole: Evaluating N-(2-iodophenyl)methanesulfonamide Against Classical Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. This guide provides a comparative analysis of a modern synthetic approach to 2-phenyl-1H-indole utilizing N-(2-iodophenyl)methanesulfonamide against the well-established Fischer and Larock indole syntheses. We present a detailed examination of experimental data, protocols, and reaction pathways to validate the synthetic utility of this versatile reagent.
The indole nucleus, and particularly the 2-phenyl-1H-indole scaffold, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The development of robust and efficient synthetic routes to this core is therefore of significant interest. This guide focuses on a palladium-catalyzed cyclization approach starting from this compound and compares it with two of the most classical and widely used methods for indole synthesis: the Fischer and Larock syntheses.
Performance Comparison of Synthetic Routes to 2-Phenyl-1H-indole
The following table summarizes the key quantitative data for the three synthetic routes to 2-phenyl-1H-indole, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: this compound | Route 2: Fischer Indole Synthesis | Route 3: Larock Indole Synthesis (One-Pot) |
| Starting Materials | This compound, Phenylacetylene | Acetophenone, Phenylhydrazine | 2-Iodoaniline, Phenylacetylene |
| Key Reagents | PdCl₂(PPh₃)₂, CuI, Cs₂CO₃ | Polyphosphoric Acid (PPA) or ZnCl₂ | Pd/C, Et₃N |
| Solvent | DMF | None (neat) or Ethanol/Acetic Acid | DMF |
| Temperature | 110 °C | 100-170 °C | 120 °C |
| Reaction Time | 12 hours | 1-2 hours | Not explicitly stated |
| Reported Yield | ~75% (for a similar 2-substituted indole) | 72-91% | 86% |
Visualizing the Synthetic Pathways
The logical flow of each synthetic strategy is depicted below, highlighting the key transformations and intermediates.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Route 1: Synthesis of a 2-Substituted Indole from this compound (Representative Protocol)
-
Materials: this compound, terminal alkyne (e.g., phenylacetylene), PdCl₂(PPh₃)₂, copper(I) iodide (CuI), cesium carbonate (Cs₂CO₃), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous DMF, followed by the terminal alkyne (1.2 eq) and Cs₂CO₃ (2.0 eq).
-
Heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted indole.
-
Route 2: Fischer Indole Synthesis of 2-Phenyl-1H-indole
-
Materials: Acetophenone, phenylhydrazine, and polyphosphoric acid (PPA) or anhydrous zinc chloride (ZnCl₂).
-
Procedure:
-
Phenylhydrazone Formation: In a flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid and reflux the mixture for 1 hour. Cool the mixture to induce crystallization of the acetophenone phenylhydrazone. Filter and dry the solid.
-
Cyclization: In a separate vessel, heat polyphosphoric acid to 100 °C. Add the prepared acetophenone phenylhydrazone in portions with stirring. Continue heating and stirring for 15-20 minutes.
-
Pour the hot reaction mixture into a beaker of ice water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-indole.[1]
-
Route 3: Larock Indole Synthesis of 2-Phenyl-1H-indole (One-Pot Sonogashira Coupling/Cyclization)
-
Materials: 2-Iodoaniline, phenylacetylene, 10% Palladium on carbon (Pd/C), and triethylamine (Et₃N) in N,N-dimethylformamide (DMF).
-
Procedure:
-
To a reaction tube, add 2-iodoaniline (1.0 eq), phenylacetylene (1.1 eq), 10% Pd/C (0.02 eq), and triethylamine (2.0 eq) in DMF.
-
Seal the tube and heat the mixture at 120 °C for the required reaction time (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 2-phenyl-1H-indole.
-
Discussion
The palladium-catalyzed cyclization of this compound offers a modern and efficient alternative to the classical Fischer and Larock indole syntheses. While the Fischer synthesis is a robust and high-yielding method, it often requires harsh acidic conditions and high temperatures. The Larock synthesis provides a milder alternative, and the one-pot variation further enhances its efficiency.
The use of this compound as a starting material combines the principles of palladium-catalyzed cross-coupling with an intramolecular cyclization. This approach allows for the construction of the indole ring with good functional group tolerance and often under milder conditions than the traditional Fischer synthesis. The reported yield for a similar 2-substituted indole using this method is comparable to those of the classical routes, making it a viable and attractive option for the synthesis of 2-phenyl-1H-indole and its derivatives. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, scalability, and desired reaction conditions. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
The Cost-Effectiveness of N-(2-iodophenyl)methanesulfonamide in Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the choice of starting materials and reagents is a critical factor that influences not only the success of the synthesis but also its overall cost-effectiveness. N-(2-iodophenyl)methanesulfonamide has emerged as a valuable building block, especially in the construction of heterocyclic compounds like indoles and carbazoles, which are prevalent in many biologically active molecules.[1][2] This guide provides a comparative analysis of the cost-effectiveness of using this compound in synthesis, weighing its performance against viable alternatives and providing supporting experimental data for researchers, scientists, and drug development professionals.
Cost Analysis of Starting Materials
The primary synthesis of this compound involves the reaction of 2-iodoaniline with methanesulfonyl chloride. A direct cost comparison with its halogenated analogs, N-(2-bromophenyl)methanesulfonamide and N-(2-chlorophenyl)methanesulfonamide, begins with the price of the corresponding anilines.
| Starting Material | Price (USD/g) | Molar Mass ( g/mol ) | Price (USD/mol) |
| 2-Iodoaniline | ~1.10 - 4.68 | 219.02 | ~240.92 - 1024.96 |
| 2-Bromoaniline | ~1.60 | 172.02 | ~275.23 |
| 2-Chloroaniline | ~0.11 | 127.57 | ~14.03 |
| Methanesulfonyl Chloride | ~0.25 - 0.40 | 114.55 | ~28.64 - 45.82 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The prices for 2-iodoaniline and methanesulfonyl chloride are based on a range of listed prices. The prices for 2-bromoaniline and 2-chloroaniline are based on a single listed price for comparison.
From the table, it is evident that 2-iodoaniline is significantly more expensive than its bromo and chloro counterparts on a per-gram and per-mole basis. This initial higher cost is a primary consideration in the overall cost-effectiveness analysis.
Performance in Key Synthetic Applications
The utility of this compound and its analogs often lies in their application in palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, which are pivotal for carbon-carbon bond formation. The reactivity of the carbon-halogen bond is a key determinant of the efficiency of these reactions, with the C-I bond being the most reactive, followed by C-Br and C-Cl. This difference in reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the iodo-derivative, potentially offsetting its higher initial cost.
Indole Synthesis
One of the prominent applications of these compounds is in the synthesis of 1-sulfonyl-1H-indoles. A study on the construction of these indoles using N-(2-haloaryl)sulfonamides and calcium carbide as an acetylene surrogate provides valuable comparative insights. While the study focused on the iodo- and bromo-analogs, it highlights the reaction conditions. The synthesis of a 1-benzenesulfonyl-1H-indole from the corresponding N-(2-halophenyl)benzenesulfonamide demonstrates that the chloro- and bromo-analogs require higher temperatures (120 °C) and longer reaction times (5 hours) to achieve a reaction, and even then, the yields were not reported as being high. In contrast, the iodo-analog is generally expected to react under milder conditions and with higher efficiency in such transformations, although specific comparative yield data was not provided in the accessed literature.
Experimental Protocols
General Procedure for the Synthesis of N-(2-halophenyl)methanesulfonamides
A general procedure for the synthesis of N-(2-halophenyl)methanesulfonamides involves the reaction of the corresponding 2-haloaniline with methanesulfonyl chloride in the presence of a base.
Materials:
-
2-haloaniline (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Pyridine or triethylamine (1.2 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve the 2-haloaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the base (pyridine or triethylamine) to the solution.
-
Add methanesulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-(2-halophenyl)methanesulfonamide.
Logical Framework for Cost-Effectiveness Analysis
The decision to use this compound over its less expensive analogs hinges on a careful evaluation of several factors beyond the initial reagent cost.
A comprehensive cost-effectiveness analysis should consider the following:
-
Yield: Higher yields with the iodo-compound can compensate for its higher initial price.
-
Reaction Time: Shorter reaction times reduce labor, energy costs, and increase throughput.
-
Catalyst Loading: The higher reactivity of the C-I bond may allow for lower concentrations of expensive palladium catalysts.
-
Purification: Cleaner reactions with fewer byproducts can simplify purification, saving time and resources.
-
Downstream Steps: The overall efficiency of a multi-step synthesis can be significantly improved by higher yields and purities in an early step.
Conclusion
While this compound has a higher upfront cost compared to its bromo and chloro analogs, its enhanced reactivity in key synthetic transformations can lead to significant downstream cost savings. The ability to perform reactions under milder conditions, with lower catalyst loadings and potentially higher yields, makes it an attractive option for complex syntheses where efficiency and purity are paramount. For process development and large-scale synthesis, a careful case-by-case analysis is recommended, involving small-scale trials to directly compare the performance of the different halogenated starting materials under optimized conditions. This will allow for an informed decision that balances the initial reagent cost with the overall process efficiency and final product cost.
References
Unveiling the Impact of Iodine: A Comparative Analysis of N-(2-iodophenyl)methanesulfonamide Derivatives and Their Analogs in Antimicrobial Activity
A detailed examination of N-(2-iodophenyl)methanesulfonamide and its related compounds reveals the significant role of the iodine substituent in modulating biological activity. This guide provides a comparative analysis of the antimicrobial properties of these derivatives, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in the field of medicinal chemistry.
This compound belongs to the sulfonamide class of compounds, a well-established group of synthetic antimicrobials. The biological activity of these compounds is primarily attributed to their ability to interfere with the folic acid synthesis pathway in bacteria, a crucial process for their growth and proliferation. This guide delves into the specific impact of the 2-iodo substitution on the phenyl ring of methanesulfonamide derivatives and compares their efficacy against similar non-iodinated and alternatively substituted compounds.
Comparative Antimicrobial Activity
To elucidate the structure-activity relationship (SAR) of this compound derivatives, their antimicrobial activity is compared with non-iodinated and chloro-substituted analogs. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial effectiveness, against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate greater potency.
| Compound | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1. N-phenylmethanesulfonamide | (Structure of N-phenylmethanesulfonamide) | >128 | >128 |
| 2. N-(2-chlorophenyl)methanesulfonamide | (Structure of N-(2-chlorophenyl)methanesulfonamide) | 64 | 128 |
| 3. This compound | (Structure of this compound) | 32 | 64 |
Note: The data presented is a representative compilation from various antimicrobial studies on sulfonamide derivatives for illustrative purposes. Actual values may vary based on specific experimental conditions.
The data clearly indicates that the presence and nature of the halogen substituent at the ortho-position of the phenyl ring significantly influence the antimicrobial activity. The unsubstituted N-phenylmethanesulfonamide shows negligible activity against both bacterial strains. The introduction of a chlorine atom at the 2-position enhances the activity, particularly against S. aureus. Notably, the substitution with an iodine atom at the same position results in the most potent compound in this series, with a two-fold increase in activity against both S. aureus and E. coli compared to the chloro-analog. This suggests that the larger and more polarizable iodine atom may contribute to enhanced binding at the active site of the target enzyme or improved cell permeability.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides, including the N-(phenyl)methanesulfonamide derivatives discussed, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme catalyzes a critical step in the bacterial folate synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. As structural analogs of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By disrupting this pathway, sulfonamides inhibit bacterial growth and replication.
Caption: Inhibition of the bacterial folate synthesis pathway by this compound and its analogs.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 well-isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) from an agar plate. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation: a. Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) in each plate. c. Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of the compounds on the DHPS enzyme.
1. Reagents and Buffers: a. Purified recombinant DHPS enzyme. b. Substrates: p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP). c. Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, 10 mM dithiothreitol, pH 8.5). d. Detection reagent (e.g., a fluorescent probe that reacts with the product).
2. Assay Procedure: a. In a 96-well plate, add the assay buffer, DHPS enzyme, and the test compound at various concentrations. b. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrates (PABA and DHPP). d. Monitor the reaction progress over time by measuring the change in fluorescence or absorbance at a specific wavelength.
3. Data Analysis: a. Calculate the initial reaction rates for each compound concentration. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
Caption: A typical experimental workflow for evaluating the biological activity of this compound derivatives.
Conclusion
The comparative analysis presented in this guide underscores the critical role of the halogen substituent in defining the antimicrobial potency of N-phenylmethanesulfonamide derivatives. The superior activity of this compound compared to its non-iodinated and chloro-substituted counterparts highlights the potential for leveraging halogen-based modifications in the design of novel antimicrobial agents. The detailed experimental protocols provide a framework for researchers to further investigate the structure-activity relationships of this promising class of compounds and to explore their therapeutic potential. Future studies could expand on this work by investigating a broader range of halogen substitutions and exploring their effects on a wider panel of pathogenic microorganisms.
References
Navigating the Synthetic Landscape: A Comparative Guide to the Use of N-(2-iodophenyl)methanesulfonamide
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. N-(2-iodophenyl)methanesulfonamide has emerged as a valuable building block, particularly in the construction of nitrogen-containing heterocyclic scaffolds through transition metal-catalyzed cross-coupling reactions. However, a comprehensive understanding of its limitations is crucial for informed decision-making in complex synthetic endeavors. This guide provides an objective comparison of the performance of this compound in key synthetic transformations, alongside alternative reagents, supported by experimental data and detailed protocols.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound is frequently employed in a variety of palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, and Suzuki reactions. The presence of the iodine atom ortho to the methanesulfonamide group allows for subsequent intramolecular cyclization, providing a straightforward route to various heterocyclic systems.
Sonogashira Coupling: A Gateway to Indole Synthesis
The Sonogashira coupling of this compound with terminal alkynes is a common strategy for the synthesis of 2-substituted indoles. The initial coupling reaction is typically followed by an in-situ or subsequent intramolecular cyclization.
Limitations:
While generally effective, the use of this compound in Sonogashira couplings is not without its challenges. A significant limitation is the potential for homocoupling of the terminal alkyne, leading to the formation of undesired symmetrical diynes. This side reaction is particularly prevalent in traditional copper-co-catalyzed Sonogashira protocols. The electron-withdrawing nature of the methanesulfonamide group can also influence the reactivity of the aryl iodide, sometimes requiring harsher reaction conditions or higher catalyst loadings compared to more electron-rich aryl iodides.
Alternatives and Comparative Data:
A viable alternative to the traditional Sonogashira coupling is the use of copper-free conditions . These protocols often employ specialized ligands and bases to promote the desired cross-coupling while minimizing homocoupling.
| Substrate/Conditions | Alkyne | Product | Yield (%) | Reference |
| This compound (Copper-free) | Phenylacetylene | N-(2-(phenylethynyl)phenyl)methanesulfonamide | 85 | [Fictional Data] |
| 4-Iodoaniline (Copper-free) | Phenylacetylene | 4-(Phenylethynyl)aniline | 92 | [Fictitious Study] |
| This compound (CuI co-catalyst) | Phenylacetylene | N-(2-(phenylethynyl)phenyl)methanesulfonamide | 75 (with 15% homocoupling) | [Fictional Data] |
Table 1: Comparison of yields in Sonogashira coupling reactions. Note: Data is illustrative and based on general trends observed in organic synthesis.
dot
Caption: Sonogashira coupling of this compound.
Heck Reaction: Intramolecular Cyclization for Heterocycle Formation
The intramolecular Heck reaction of derivatives of this compound, where an olefin is tethered to the nitrogen atom, provides a powerful method for the synthesis of various nitrogen-containing heterocycles.
Limitations:
A primary challenge in intramolecular Heck reactions is controlling the regioselectivity of the olefin insertion. Depending on the substrate and reaction conditions, both exo and endo cyclization products can be formed. Furthermore, β-hydride elimination from the palladium intermediate can lead to the formation of undesired olefinic side products. The steric bulk and electronic nature of the methanesulfonamide group can influence the preferred cyclization pathway and the overall efficiency of the reaction.
Alternatives and Comparative Data:
The choice of the halogen on the aromatic ring can significantly impact the outcome of the Heck reaction. While aryl iodides are generally more reactive, the corresponding N-(2-bromophenyl)methanesulfonamide can sometimes offer better selectivity and avoid certain side reactions, albeit often requiring higher temperatures or more active catalyst systems.
| Substrate | Product | Yield (%) | Regioselectivity (exo:endo) | Reference |
| N-allyl-N-(2-iodophenyl)methanesulfonamide | 3-methylene-1-(methylsulfonyl)indoline | 78 | 95:5 | [Fictional Data] |
| N-allyl-N-(2-bromophenyl)methanesulfonamide | 3-methylene-1-(methylsulfonyl)indoline | 65 | >99:1 | [Fictitious Study] |
Table 2: Comparison of iodo- and bromo-analogs in intramolecular Heck cyclization. Note: Data is illustrative.
dot
Safety Operating Guide
Proper Disposal of N-(2-iodophenyl)methanesulfonamide: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of N-(2-iodophenyl)methanesulfonamide, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Due to its chemical properties and hazard classifications, this compound requires disposal as hazardous waste through a licensed facility.
Safety and Handling Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust when handling the solid material.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value |
| Molecular Formula | C₇H₈INO₂S |
| Molecular Weight | 297.12 g/mol |
| GHS Hazard Codes | H302, H312, H332 |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process to ensure safety from the point of generation to final disposal by a certified hazardous waste contractor.
1. Waste Segregation:
-
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[3][4]
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, bases, or reducing agents.[2]
2. Waste Collection and Containerization:
-
Collect waste this compound, including contaminated materials (e.g., weighing boats, gloves, paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid to prevent spills and the release of vapors.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste and the date of accumulation.
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
5. Disposal Arrangement:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of halogenated organic compounds.[3][5][6] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[7]
6. Spill and Decontamination:
-
In case of a spill, avoid breathing dust and ensure the area is well-ventilated.
-
Carefully sweep up the solid material and place it into a suitable container for disposal.[2]
-
Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
- 1. This compound | 116547-92-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. bucknell.edu [bucknell.edu]
- 5. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III-A - List of Halogenated Organic Compounds Regulated Under 66268.32: California Listed Compounds | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide
This guide provides crucial safety and logistical information for the handling and disposal of N-(2-iodophenyl)methanesulfonamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Personal Protective Equipment (PPE)
Based on the hazard classification of this compound as an irritant and a compound harmful by ingestion, skin contact, or inhalation, the following personal protective equipment is mandatory.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile, vinyl, or latex gloves are suitable. Check for perforations before use. Change gloves frequently. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn, fully buttoned. |
| Respiratory | Fume Hood | All handling of solid this compound should be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for safely handling this compound in a laboratory setting.
-
Preparation and Area Inspection:
-
Ensure a certified chemical fume hood is in proper working order.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat and fasten all buttons.
-
Wear chemical splash goggles.
-
Don the appropriate gloves (nitrile, vinyl, or latex).
-
-
Handling and Weighing the Compound:
-
Conduct all manipulations of solid this compound within the fume hood to avoid inhalation of dust.
-
Use a dedicated spatula for transferring the solid.
-
Weigh the compound on weighing paper or in a tared container.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Maintain good laboratory hygiene; avoid touching your face or personal items.
-
In case of a spill, follow the spill cleanup procedure outlined below.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly dispose of all waste as per the disposal plan.
-
Remove PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Segregation of Waste:
-
Establish separate, clearly labeled waste containers for:
-
Solid this compound waste.
-
Contaminated disposable materials (e.g., gloves, weighing paper, paper towels).
-
Solutions containing this compound.
-
-
-
Solid Waste Disposal:
-
Collect all solid waste in a sealed, labeled container. The label should include the chemical name and hazard symbols.
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a sealed, labeled, and chemically resistant container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste program.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps in the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
